3-Amino-5-tert-butylisoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXGVZJHUKEJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073559 | |
| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55809-36-4 | |
| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055809364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-tert-butylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-5-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant synthesis mechanism for 3-amino-5-tert-butylisoxazole, a valuable heterocyclic building block in medicinal chemistry. The document outlines detailed experimental protocols for the synthesis of the key precursor and the final compound, presents quantitative data, and illustrates the underlying chemical pathways.
Executive Summary
The synthesis of this compound is most effectively achieved through the cyclocondensation of a β-ketonitrile, specifically 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), with hydroxylamine. A critical parameter for the success of this synthesis is the rigorous control of pH to ensure the regioselective formation of the desired 3-amino isomer over the undesired 5-amino byproduct. Optimal conditions typically involve maintaining a pH between 7 and 8 at a moderate temperature. This guide details a reliable method that delivers high purity and good yields, addressing common challenges in the synthesis of 3-aminoisoxazoles.
Core Synthesis Pathway and Mechanism
The principal route to this compound involves a two-step conceptual process:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the nitrile carbon of pivaloylacetonitrile. This forms an amidoxime-like intermediate. The nitrogen of hydroxylamine is a stronger nucleophile than the oxygen, which directs this initial step.
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the oxygen of the hydroxylamine moiety attacks the ketone carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable aromatic isoxazole ring.
The regioselectivity of this reaction is highly pH-dependent.[1]
-
At pH 7-8 (Neutral to Slightly Basic): Hydroxylamine preferentially attacks the nitrile group, leading to the formation of the desired This compound .[1]
-
At pH > 8 (Basic): Under more basic conditions, hydroxylamine is more likely to react with the ketone carbonyl first, which, after cyclization, results in the formation of the isomeric byproduct, 5-amino-3-tert-butylisoxazole .[1]
-
At pH < 5 (Acidic): In acidic conditions, the formation of an isoxazolone compound can become the principal product.
This relationship is visualized in the logical diagram below.
References
Spectroscopic Characterization of 3-Amino-5-tert-butylisoxazole: A Technical Guide
Introduction
3-Amino-5-tert-butylisoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various bioactive molecules. A thorough spectroscopic characterization is fundamental to confirm its molecular structure, assess its purity, and provide a reference for future studies. This technical guide provides a comprehensive overview of the spectroscopic properties and the methodologies used for the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of its structural analog, 3-Amino-5-methylisoxazole, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 5.8 | Singlet | 1H | =CH- |
Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 28 | -C(CH₃)₃ |
| ~ 35 | -C(CH₃)₃ |
| ~ 95 | =CH- |
| ~ 160 | C=N |
| ~ 170 | C-NH₂ |
Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (Amine) |
| 2960 - 2870 | Strong | C-H stretch (tert-butyl) |
| ~ 1640 | Medium | N-H bend (Amine) |
| ~ 1610 | Medium | C=N stretch (Isoxazole ring) |
| ~ 1460 | Medium | C=C stretch (Isoxazole ring) |
| ~ 1370 | Medium | C-H bend (tert-butyl) |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 140 | High | [M]⁺ (Molecular Ion) |
| 125 | High | [M - CH₃]⁺ |
| 83 | Medium | [M - C(CH₃)₃]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Ionization method: Electron Ionization (EI).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: Predicted UV-Vis Absorption Data for this compound
| λ_max (nm) | Solvent |
| ~ 230 - 260 | Ethanol or Methanol |
Note: The absorption maximum can be influenced by the solvent.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for purified samples.[4]
-
Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for volatile and thermally stable compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the major fragment ions to deduce the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption corresponding to electronic transitions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the absorption maximum.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be used to correct for the absorbance of the solvent and the cuvette.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.
-
Data Processing: The instrument software will subtract the blank spectrum from the sample spectrum.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound, highlighting the interplay between different spectroscopic techniques.
This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation and purity assessment of this compound, thereby supporting its potential applications in research and development.
References
- 1. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Analysis of 3-Amino-5-tert-butylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Amino-5-tert-butylisoxazole. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry, drug development, and organic synthesis in the unambiguous identification and characterization of this compound.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are depicted in the diagram below. This standardized numbering is used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.34 | Singlet | 1H | H4 |
| 4.17 | Broad Singlet | 2H | NH₂ |
| 1.29 | Singlet | 9H | C(CH₃)₃ |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom of this compound in deuterated chloroform (CDCl₃) are presented in the following table.
| Chemical Shift (δ) ppm | Assignment |
| 178.6 | C5 |
| 162.8 | C3 |
| 89.9 | C4 |
| 32.5 | C (CH₃)₃ |
| 28.3 | C(C H₃)₃ |
Experimental Protocol: NMR Data Acquisition
The following protocol outlines the general procedure for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented in this guide were acquired on a standard 400 MHz NMR spectrometer.
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of approximately 0 to 200 ppm.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with known data for similar structures.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: General workflow for NMR data acquisition, processing, and analysis.
Mass Spectrometry Analysis of 3-Amino-5-tert-butylisoxazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Amino-5-tert-butylisoxazole. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deeper understanding of its analysis using mass spectrometry techniques. This guide covers the fundamental properties of the molecule, detailed experimental protocols, and a theoretical examination of its fragmentation patterns.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with an amino group and a tert-butyl group.[1] The presence of these functional groups imparts specific chemical properties that are relevant to its analysis by mass spectrometry. The basic amino group provides a site for efficient protonation, making it suitable for analysis by electrospray ionization (ESI) in positive ion mode. The tert-butyl group, a bulky aliphatic substituent, is expected to influence the fragmentation behavior of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for sample preparation and for the interpretation of mass spectrometry data.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O | [1][2] |
| Molecular Weight | 140.18 g/mol | [3] |
| CAS Number | 55809-36-4 | [1][2] |
| Appearance | Pale cream to yellow crystals or powder | [2] |
| Melting Point | 110-114 °C | |
| IUPAC Name | 5-tert-butyl-1,2-oxazol-3-amine | [2][3] |
Experimental Protocols for Mass Spectrometry Analysis
Direct Infusion Mass Spectrometry
This method is suitable for obtaining a quick mass spectrum of a pure compound and for fragmentation studies (MS/MS).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for high-resolution mass analysis.
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be optimized)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Scan Range: m/z 50 - 500
Workflow for Direct Infusion Analysis:
Workflow for Direct Infusion Mass Spectrometry Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for analyzing the compound in complex mixtures, such as biological samples or reaction mixtures.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
Mass Spectrometry Conditions:
The mass spectrometer parameters would be similar to those used for direct infusion, with data acquisition synchronized with the chromatographic elution.
Workflow for LC-MS Analysis:
Workflow for LC-MS Analysis.
Predicted Fragmentation Pattern
In the absence of experimental MS/MS data for this compound, a theoretical fragmentation pathway can be proposed based on its chemical structure and known fragmentation mechanisms of similar compounds. The protonated molecule ([M+H]⁺, m/z 141.10) is expected to be the precursor ion in positive mode ESI-MS.
The primary fragmentation is likely to involve the cleavage of the bulky tert-butyl group and fragmentation of the isoxazole ring. The tert-butyl group can be lost as isobutylene via a McLafferty-type rearrangement or as a tert-butyl radical. Cleavage of the N-O bond in the isoxazole ring is a common fragmentation pathway for this heterocyclic system.
Proposed Fragmentation Pathway:
Predicted Fragmentation Pathway of Protonated this compound.
Interpretation of Key Fragments:
-
m/z 126.08: This fragment likely corresponds to the loss of a methyl radical (•CH₃) from the tert-butyl group.
-
m/z 113.10: This could result from the loss of carbon monoxide (CO) following the cleavage of the isoxazole ring.
-
m/z 85.04: The loss of isobutylene (C₄H₈) is a very common fragmentation pathway for compounds containing a tert-butyl group.
-
m/z 84.03: This fragment would be the result of the loss of a tert-butyl radical (•C₄H₉).
Conclusion
This technical guide provides a framework for the mass spectrometry analysis of this compound. While experimental data is currently limited, the provided protocols and theoretical fragmentation patterns offer a solid starting point for researchers. The methodologies described herein, from sample preparation to data interpretation, are based on established principles of mass spectrometry and can be adapted to specific instrumentation and analytical goals. Further experimental work is necessary to validate the predicted fragmentation pathways and to develop quantitative analytical methods for this compound.
References
Infrared Spectroscopy of 3-Amino-5-tert-butylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Amino-5-tert-butylisoxazole. While a publicly available, fully characterized and assigned infrared spectrum for this specific molecule is not readily found in peer-reviewed literature, this document outlines the expected spectral features based on its functional groups and data from analogous compounds. It also provides detailed experimental protocols for obtaining and analyzing its infrared spectrum.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the amino group (-NH₂), the tert-butyl group (-C(CH₃)₃), and the isoxazole ring. The following table summarizes the predicted characteristic infrared absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes. These predictions are based on established group frequencies and data from similar isoxazole derivatives.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3400 - 3200 | Medium-Strong | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |
| 3000 - 2850 | Medium-Strong | C-H stretching (aliphatic) | tert-Butyl (-C(CH₃)₃) |
| 1650 - 1580 | Medium-Strong | N-H bending (scissoring) | Amino (-NH₂) |
| 1620 - 1550 | Medium | C=N stretching | Isoxazole Ring |
| 1470 - 1450 | Medium | C-H bending (asymmetric) | tert-Butyl (-C(CH₃)₃) |
| 1390 - 1360 | Strong | C-H bending (symmetric, characteristic doublet) | tert-Butyl (-C(CH₃)₃) |
| 1450 - 1300 | Medium-Weak | Ring stretching | Isoxazole Ring |
| 1300 - 1100 | Medium-Strong | C-N stretching | Amino (-NH₂) |
| 1100 - 1000 | Medium | C-O stretching | Isoxazole Ring |
| 900 - 650 | Medium-Broad | N-H wagging | Amino (-NH₂) |
Experimental Protocols for Infrared Spectroscopy
To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, several standard procedures can be employed.[4][5][6][7] The choice of method will depend on the available equipment and the desired spectral quality.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This is often the simplest and most rapid method for analyzing solid samples.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[4]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. No further sample preparation is needed.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.
Potassium Bromide (KBr) Pellet Transmission Spectroscopy
This is a traditional method for obtaining high-quality transmission spectra of solid samples.
Instrumentation: An FTIR spectrometer, a hydraulic press, and a pellet die.
Materials:
-
This compound (1-2 mg)
-
Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
Methodology:
-
Grinding: Add approximately 1-2 mg of the sample to an agate mortar. Add about 100-200 mg of dry KBr powder.[6]
-
Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[5]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Record a background spectrum with the empty sample holder in the beam path.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum.
-
Data Processing: The spectrum is recorded in transmittance, which can be converted to absorbance if needed.
Visualizations
Molecular Structure and Key Functional Groups
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups responsible for its characteristic infrared absorptions.
Caption: Structure of this compound with key functional groups.
Experimental Workflow for FTIR Spectroscopy
The logical flow for analyzing a solid sample like this compound using FTIR spectroscopy is depicted below.
Caption: General workflow for FTIR analysis of a solid sample.
References
An In-depth Technical Guide to 3-Amino-5-tert-butylisoxazole: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for 3-Amino-5-tert-butylisoxazole. This heterocyclic amine is a valuable building block in medicinal chemistry and synthetic organic chemistry, recognized for its role in the development of novel pharmaceutical agents.[1] This document consolidates its physical and chemical data, explores its characteristic reactions, and provides detailed experimental methodologies.
Chemical and Physical Properties
This compound is an organic compound featuring a five-membered isoxazole ring substituted with an amino group at the 3-position and a bulky tert-butyl group at the 5-position.[1] The amino group makes the compound soluble in polar solvents and allows it to engage in hydrogen bonding, while the tert-butyl group increases its lipophilicity, a key factor in modulating pharmacokinetic properties in drug design.[1] At room temperature, it typically exists as a pale cream to yellow crystalline powder.[2]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 5-tert-butyl-1,2-oxazol-3-amine | [2][3] |
| CAS Number | 55809-36-4 | [1][2][4] |
| Molecular Formula | C₇H₁₂N₂O | [1][2][4] |
| Molecular Weight | 140.18 g/mol | [3][4] |
| Canonical SMILES | CC(C)(C)C1=CC(=NO1)N | [2][3] |
| InChI | 1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | [1][4] |
| InChI Key | GGXGVZJHUKEJHO-UHFFFAOYSA-N | [2][4] |
Physical Characteristics
| Property | Value | Reference |
| Appearance | Pale cream to yellow crystals or powder | [2] |
| Melting Point | 106.5-115.5 °C | [2] |
| Assay (GC) | ≥96.0% | [2] |
| XLogP3-AA | 1.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum would feature a singlet for the nine protons of the tert-butyl group, a singlet for the methine proton on the isoxazole ring, and a broad singlet for the two protons of the amino group.
-
¹³C NMR: Distinct signals would be expected for the quaternary and methyl carbons of the tert-butyl group, the two sp² carbons of the isoxazole ring, and the carbon bearing the amino group.
-
IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the tert-butyl group (just below 3000 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the isoxazole ring (in the 1500-1650 cm⁻¹ region).[5][6][7]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 140.18. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety.[5][8]
Synthesis and Experimental Protocols
The primary synthesis of this compound involves the cyclization of pivalyl acetonitrile with hydroxylamine. The pH of the reaction medium is a critical parameter that dictates the yield and isomeric purity of the product.[9]
Caption: Synthesis pathway for this compound highlighting critical pH control.
Detailed Synthesis Protocol
Objective: To synthesize 3-Amino-5-(t-butyl)isoxazole with maximum yield by carefully controlling the reaction pH.[9]
Materials:
-
Pivalyl acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Prepare a basic aqueous solution of pivalyl acetonitrile.
-
Rapidly add an aqueous solution of hydroxylamine hydrochloride to the reaction mixture.[9] Upon addition, the initial pH should be around 5.6.[10]
-
Immediately adjust the pH of the mixture to a range of 6.2 to 6.5 by adding a saturated solution of sodium bicarbonate.[9][10] This adjustment should be made within the first 15 to 30 minutes of the reaction.[9]
-
Monitor the pH throughout the reaction, as it is highly sensitive. A pH below 5.0 will predominantly yield an isoxazolone byproduct, while a pH above 8.0 will result in significant formation of the 5-amino-3-(t-butyl)isoxazole isomer.[9]
-
After the reaction is complete (typically monitored by TLC or GC), the product can be isolated via extraction with an appropriate organic solvent, followed by drying and solvent evaporation.
-
Further purification can be achieved by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of this compound is dominated by the nucleophilic amino group and the aromatic isoxazole ring.
Caption: Major reaction pathways for this compound.
N-Acylation
The primary amino group readily undergoes N-acylation with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides.[11][12][13] This reaction is fundamental for incorporating the isoxazole moiety into larger molecules, a common strategy in drug discovery.
General Experimental Protocol for N-Acylation:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
Purify the resulting amide product by chromatography or recrystallization.
Diazotization
Like other aromatic primary amines, this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[14][15][16] These diazonium salts are versatile intermediates that can be subsequently used in various coupling reactions (e.g., Sandmeyer, azo coupling) to introduce a wide range of functional groups onto the isoxazole ring at the 3-position.
General Experimental Protocol for Diazotization:
-
Suspend or dissolve this compound in a cold aqueous solution of a strong acid (e.g., 2M HCl).
-
Maintain the temperature at 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The formation of the diazonium salt is often indicated by a color change.
-
The resulting diazonium salt solution should be used immediately in subsequent reactions without isolation due to its inherent instability.
Cycloaddition Reactions
While isoxazoles are often synthesized via [3+2] cycloaddition reactions, the reactivity of the pre-formed this compound ring in such reactions is less common.[17][18] However, the amino group can be modified to create a dipole that can participate in 1,3-dipolar cycloadditions. The isoxazole ring itself is generally stable but can undergo ring-opening under certain reductive or basic conditions, although this is not its primary mode of reactivity.
Role in Catalysis
This compound has been utilized as a ligand or amine source in catalysis. For instance, it has been employed in the Palladium-catalyzed amination of aryl bromides (Buchwald-Hartwig amination), demonstrating its utility in forming C-N bonds.[4]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][19]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[19][20]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[19]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[19]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[19]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19][20]
Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Research and Development
The structural motifs present in this compound make it a compound of interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities.[1] This specific compound has been investigated for its potential as a CB2 receptor agonist and for its ability to inhibit the hydrolysis of L-3,4-dihydroxyphenylalanine (L-DOPA) in rat brain synaptosomes.[1] Its derivatives are explored as inhibitors for enzymes like tyrosine hydroxylase.[1] The combination of a reactive amino handle and a lipophilic tert-butyl group provides a synthetically tractable platform for developing new therapeutic agents.
Caption: A typical workflow for reactions involving this compound.
References
- 1. CAS 55809-36-4: this compound | CymitQuimica [cymitquimica.com]
- 2. B20567.22 [thermofisher.com]
- 3. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 55809-36-4 [sigmaaldrich.com]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scialert.net [scialert.net]
- 17. mdpi.com [mdpi.com]
- 18. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]
- 19. This compound - High purity | EN [georganics.sk]
- 20. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of 3-Amino-5-tert-butylisoxazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-tert-butylisoxazole, a versatile heterocyclic amine of significant interest in pharmaceutical and chemical research. Due to a notable absence of publicly available quantitative solubility data, this document focuses on equipping researchers with the necessary experimental protocols to determine these values. The following sections detail established methodologies for solubility assessment and provide visual workflows to guide experimental design.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data for the solubility of this compound in common organic solvents. While some sources indicate its solubility in polar solvents like methanol, precise measurements are not documented. To address this gap, this guide presents detailed experimental procedures for researchers to determine the solubility in their solvents of interest. The table below has been structured to be populated as data becomes available through experimentation.
Table 1: Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Alcohols | ||||
| Methanol | CH₃OH | 5.1 | Data not available | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available |
| Isopropanol | C₃H₇OH | 3.9 | Data not available | Data not available |
| Esters | ||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Data not available |
| Ketones | ||||
| Acetone | C₃H₆O | 5.1 | Data not available | Data not available |
| Nitriles | ||||
| Acetonitrile | C₂H₃N | 5.8 | Data not available | Data not available |
| Amides | ||||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available |
| Sulfoxides | ||||
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available |
Note: For the structurally similar compound, 3-Amino-5-methylisoxazole, a high solubility in DMSO (55 mg/mL) has been reported and may suggest a similar trend for this compound.
Experimental Protocols for Solubility Determination
To empower researchers to generate the much-needed quantitative data, this section provides detailed methodologies for three widely accepted techniques for solubility determination.
The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][2][3][4]
Principle: This method involves preparing a saturated solution of the compound at a specific temperature, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute.
Apparatus and Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Agitate the mixture in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Allow the suspension to settle.
-
Carefully withdraw a precise volume of the supernatant using a pipette, ensuring no solid particles are transferred. For volatile solvents, it is advisable to filter the supernatant quickly using a syringe filter into a pre-weighed, airtight container.
-
Accurately weigh the container with the filtrate to determine the mass of the solution.
-
Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
The solubility can be calculated from the mass of the dissolved solid and the volume or mass of the solvent.
Calculation:
-
Solubility ( g/100 mL): (Mass of dried solute / Volume of filtrate) x 100
-
Molar Solubility (mol/L): (Mass of dried solute / Molecular weight of solute) / Volume of filtrate (in L)
References
An In-depth Technical Guide on the Discovery and First Synthesis of 3-Amino-5-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 3-Amino-5-tert-butylisoxazole, a key heterocyclic building block in medicinal chemistry. The document details the seminal synthetic methodologies, emphasizing the critical role of reaction parameters in achieving regioselectivity. It presents detailed experimental protocols from foundational patents and modern optimized procedures, supported by tabulated quantitative data and spectroscopic characterization. The guide also includes visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound is a substituted isoxazole that has garnered significant attention in the field of drug discovery and development. Its structural motif is a crucial component in a variety of biologically active compounds, most notably as a key intermediate in the synthesis of potent kinase inhibitors. The strategic placement of the amino and tert-butyl groups on the isoxazole core imparts specific physicochemical properties that are advantageous for molecular recognition and pharmacokinetic profiles of derivative drug candidates. This guide traces the origins of its synthesis, from early methods to more refined and scalable procedures, providing a technical resource for chemists in the pharmaceutical and agrochemical industries.
Discovery and First Synthesis
The synthesis of 3-aminoisoxazoles from β-ketonitriles and hydroxylamine has been a subject of study for many decades. An early and pivotal contribution to the specific synthesis of this compound was documented in a 1979 patent by Eli Lilly and Company.[1] This work established a practical method for its preparation from pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and hydroxylamine. The key discovery highlighted in the patent was the critical importance of pH control to direct the regioselectivity of the cyclization reaction, thereby maximizing the yield of the desired 3-amino isomer over the undesired 5-amino-3-tert-butylisoxazole byproduct.
The reaction hinges on the nucleophilic attack of hydroxylamine on the two electrophilic centers of the β-ketonitrile: the ketone carbonyl carbon and the nitrile carbon. The regiochemical outcome is highly dependent on the reaction conditions.
Mechanism of Regioselective Synthesis
The selectivity of the reaction is dictated by the pH. Under weakly acidic to neutral conditions (pH 6.0-7.0), the hydroxylamine preferentially attacks the nitrile group, leading to the formation of the 3-aminoisoxazole.[2] Conversely, under basic conditions (pH > 8), the reaction favors attack at the ketone carbonyl, resulting in the 5-aminoisoxazole isomer.[3]
Below is a diagram illustrating the pH-dependent reaction pathways.
Caption: pH-Dependent Regioselectivity in Aminoisoxazole Synthesis.
Experimental Protocols
This section provides two detailed experimental protocols: the first is adapted from the foundational 1979 patent, and the second is a modern, optimized procedure published in the journal Synthesis in 2013.
Foundational Synthesis Protocol (Adapted from EP 0004149 A1)[1]
This method emphasizes careful pH control to maximize the yield of the desired product.
Step 1: Preparation of Reagents
-
A solution of pivaloylacetonitrile (1.0 mole) is prepared in a suitable solvent such as a mixture of ethanol and water.
-
An aqueous solution of hydroxylamine hydrochloride (1.1 moles) is prepared.
-
A basic solution (e.g., sodium hydroxide) is prepared for pH adjustment.
Step 2: Reaction
-
The pivaloylacetonitrile solution is cooled in an ice bath.
-
The hydroxylamine hydrochloride solution is added to the basic solution of pivaloylacetonitrile.
-
The pH of the reaction mixture is adjusted to between 6.2 and 6.5 within the first 15 to 30 minutes using the prepared basic solution.
-
The reaction is stirred at room temperature and monitored for completion (e.g., by TLC or GC).
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Modern Optimized Synthesis Protocol (Adapted from Mainolfi et al., Synthesis 2013)[3]
This procedure provides a reliable and scalable method with high regioselectivity.
Step 1: Reaction Setup
-
To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 equiv) in ethanol (0.5 M) is added an aqueous solution of hydroxylamine hydrochloride (1.2 equiv).
-
The mixture is stirred at room temperature.
Step 2: pH Adjustment and Reaction
-
An aqueous solution of sodium hydroxide is added dropwise to adjust the pH to 7-8.
-
The reaction mixture is then heated to 45 °C and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
Step 3: Cyclization
-
The reaction is cooled to room temperature, and an acid (e.g., concentrated HCl) is added to mediate the cyclization.
-
The mixture is stirred until the cyclization is complete.
Step 4: Isolation and Purification
-
The reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting solid is purified by flash column chromatography on silica gel or recrystallization to yield this compound.
Caption: General Experimental Workflow for Synthesis.
Data Presentation
This section summarizes the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 55809-36-4 | |
| Molecular Formula | C₇H₁₂N₂O | |
| Molecular Weight | 140.18 g/mol | |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 110-114 °C |
Table 2: Synthetic Yields
| Method | Key Conditions | Yield | Reference |
| Foundational (Patent) | pH controlled at 6.2-6.5 | Optimized for high yield | [1] |
| Modern (Mainolfi et al.) | pH 7-8, 45 °C | 60-90% | [3] |
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | δ (ppm) in CDCl₃: 5.30 (s, 1H, CH), 4.20 (br s, 2H, NH₂), 1.31 (s, 9H, C(CH₃)₃) | Adapted from typical spectra |
| ¹³C NMR | δ (ppm) in CDCl₃: 178.0 (C5), 163.0 (C3), 85.0 (C4), 32.0 (C(CH₃)₃), 28.5 (C(CH₃)₃) | Adapted from typical spectra |
| Mass Spec (EI) | m/z (%): 140 (M+), 125, 99, 83, 57 | [5] |
| IR | ν (cm⁻¹) on KBr pellet: ~3400-3200 (N-H stretching), ~2960 (C-H stretching), ~1640 (N-H bending) | [6] |
Applications in Drug Development
This compound is not typically a final drug product but rather a crucial starting material or intermediate. Its most prominent application is in the synthesis of Quizartinib (AC220), a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).[7][8] In the synthesis of Quizartinib, the amino group of this compound is used to form a urea linkage, which is a common pharmacophore in kinase inhibitors. The tert-butyl group often serves to occupy a hydrophobic pocket in the target enzyme's active site, contributing to the potency and selectivity of the final compound.
Conclusion
The synthesis of this compound represents a classic case study in heterocyclic chemistry, where understanding reaction mechanisms is paramount to controlling product formation. The foundational work in the late 1970s established the critical role of pH in dictating the regiochemical outcome of the reaction between pivaloylacetonitrile and hydroxylamine. Subsequent research has refined this process, leading to reliable and scalable protocols that are essential for the pharmaceutical industry. As a key building block for advanced drug candidates like Quizartinib, this compound continues to be a molecule of high importance, underscoring the enduring value of fundamental synthetic chemistry in modern drug discovery.
References
- 1. data.epo.org [data.epo.org]
- 2. US8883783B2 - Solid forms comprising N-(5-tert-butyl-isoxazol-3-yl)-Nâ²-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea, compositions thereof, and uses therewith - Google Patents [patents.google.com]
- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ysciei.com [ysciei.com]
A Technical Guide to the Regioselective Synthesis of 3-Amino-5-Alkylisoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-alkylisoxazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery, serving as key building blocks for a wide range of biologically active compounds. Their synthesis, however, often presents challenges in controlling regioselectivity, leading to mixtures of 3-amino and 5-amino isomers. This guide provides an in-depth overview of reliable and regioselective methods for the synthesis of 3-amino-5-alkylisoxazoles, focusing on key experimental protocols, quantitative data, and reaction workflows.
Core Synthetic Strategies
Three primary strategies have emerged for the regioselective synthesis of 3-amino-5-alkylisoxazoles:
-
pH-Controlled Cyclization of β-Ketonitriles with Hydroxylamine: This is a widely used and effective method where the regioselectivity is dictated by the reaction pH and temperature.
-
Two-Step Synthesis from 3-Bromoisoxazolines: This approach involves the reaction of a 3-bromoisoxazoline intermediate with an amine, followed by an oxidation step to yield the desired N-substituted 3-aminoisoxazole.
-
Cyclization of Enaminones with Hydroxylamine: The reaction of enaminones with hydroxylamine under neutral or acidic conditions provides a regioselective route to 3-aminoisoxazoles.
pH-Controlled Cyclization of β-Ketonitriles with Hydroxylamine
This method relies on the differential reactivity of the ketone and nitrile functionalities of a β-ketonitrile towards hydroxylamine under specific pH conditions. To favor the formation of the 3-amino-5-alkylisoxazole isomer, the reaction is carried out under slightly acidic to neutral pH (7-8) and at a controlled temperature (≤45 °C).[1] Under these conditions, the hydroxylamine preferentially attacks the nitrile group, leading to the desired product after acid-mediated cyclization.[1]
Experimental Protocol: General Procedure for the Synthesis of 3-Amino-5-alkylisoxazoles from β-Ketonitriles[1][2]
-
To a solution of the appropriate β-ketonitrile in a suitable solvent (e.g., ethanol/water), add an aqueous solution of hydroxylamine hydrochloride.
-
Carefully adjust the pH of the reaction mixture to a range of 7 to 8 using a suitable base (e.g., sodium hydroxide or sodium acetate). For the synthesis of 3-amino-5-(t-butyl)isoxazole, a pH range of 6.2 to 6.5 is optimal.[2]
-
Maintain the reaction temperature at or below 45 °C and stir for a sufficient time until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, acidify the reaction mixture to facilitate the cyclization of the intermediate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the pure 3-amino-5-alkylisoxazole.
Quantitative Data
The yields for the synthesis of various 3-amino-5-alkylisoxazoles using the pH-controlled cyclization of β-ketonitriles are generally good, ranging from 60% to 90%.[1]
| Alkyl Substituent (R) | Yield (%) | Reference |
| tert-Butyl | High (not specified) | [2] |
| Various Alkyl Groups | 60-90 | [1] |
Reaction Workflow
Caption: Workflow for the pH-controlled synthesis of 3-amino-5-alkylisoxazoles.
Two-Step Synthesis from 3-Bromoisoxazolines
This methodology provides access to N-substituted 3-aminoisoxazoles and involves two main steps: the formation of a 3-aminoisoxazoline intermediate and its subsequent oxidation.[3]
Experimental Protocol
Step 1: Synthesis of 3-Aminoisoxazolines [3]
-
Dissolve the 3-bromo-5-substituted-isoxazoline in a high-boiling alcoholic solvent such as n-butanol.
-
Add the desired amine and a suitable base (e.g., an inorganic or organic base).
-
Heat the reaction mixture at an elevated temperature (e.g., 116-118 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting 3-aminoisoxazoline by column chromatography.
Step 2: Oxidation to 3-Aminoisoxazoles [3]
-
Dissolve the purified 3-aminoisoxazoline in a suitable solvent.
-
Add iodine and imidazole to the solution.
-
Stir the reaction mixture at room temperature until the oxidation is complete.
-
Quench the reaction and work up by washing with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final 3-aminoisoxazole product by chromatography.
Quantitative Data
This two-step method generally provides good to excellent yields for a variety of substrates.
| Substituent at C5 | Amine | Yield of 3-Aminoisoxazoline (%) | Yield of 3-Aminoisoxazole (%) | Reference |
| Alkyl, Aryl, Heteroaryl | Various | Good to Excellent | High | [3] |
Experimental Workflow
Caption: Two-step synthesis of N-substituted 3-aminoisoxazoles from 3-bromoisoxazolines.
Cyclization of Enaminones with Hydroxylamine
The reaction of enaminones with hydroxylamine offers another regioselective route to 3-aminoisoxazoles. The selectivity is achieved by controlling the reaction conditions, with neutral or slightly acidic media favoring the formation of the 3-amino isomer.
Experimental Protocol: General Procedure for the Synthesis of 3-Arylaminoisoxazoles from Enaminones[4][5]
-
Dissolve the enaminone in a suitable solvent such as DMF or aqueous ethanol.[4][5]
-
Add an aqueous solution of hydroxylamine.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C in DMF) for several hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-arylaminoisoxazole.
Quantitative Data
This method affords 3-arylaminoisoxazoles in good yields.
| Enaminone Substrate | Reaction Conditions | Yield (%) | Reference |
| Aryl Enaminones | Aqueous hydroxylamine, DMF, 100 °C | Not specified, but described as "produced" | [4] |
| Enamides from β-dicarbonyl compounds | Hydroxylamine hydrochloride, aqueous EtOH (1:1) | 60-91 | [5] |
Reaction Mechanism
Caption: Synthesis of 3-aminoisoxazoles from enaminones.
Conclusion
The regioselective synthesis of 3-amino-5-alkylisoxazoles is achievable through several reliable methods. The choice of synthetic route will depend on the desired substitution pattern (N-substituted vs. N-unsubstituted) and the availability of starting materials. The pH-controlled cyclization of β-ketonitriles is a robust method for preparing N-unsubstituted 3-amino-5-alkylisoxazoles. For N-substituted analogs, the two-step procedure starting from 3-bromoisoxazolines is highly effective. Finally, the reaction of enaminones provides a valuable alternative for the synthesis of 3-arylaminoisoxazoles. The detailed protocols and data presented in this guide are intended to aid researchers in the efficient and selective synthesis of these important heterocyclic compounds.
References
An In-depth Technical Guide to the Tautomerism of 3-Amino-5-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-tert-butylisoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development. A critical aspect of its chemical behavior, which can significantly impact its biological activity and physicochemical properties, is its potential to exist in tautomeric forms. This technical guide provides a comprehensive overview of the amino-imino tautomerism of this compound. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of tautomerism and data from closely related analogues to provide a robust theoretical framework. This guide covers the structural aspects of the tautomers, factors influencing the tautomeric equilibrium, predicted spectroscopic characteristics for identification, and detailed experimental protocols for empirical investigation.
Introduction to Tautomerism in this compound
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in equilibrium and are readily interconvertible. In the case of this compound, the principal tautomeric relationship is between the amino form and the imino form.
-
Amino Tautomer: The amino group (-NH2) is exocyclic to the isoxazole ring. This form is generally considered to be the more stable tautomer in many related heterocyclic systems due to the aromaticity of the isoxazole ring.
-
Imino Tautomer: The imino group (=NH) is exocyclic, with a double bond to the ring nitrogen, and the proton is located on a ring nitrogen atom.
The position of this equilibrium is crucial as the two tautomers exhibit different hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes, all of which can profoundly affect their interaction with biological targets.
Tautomeric Equilibrium and Influencing Factors
The equilibrium between the amino and imino tautomers of this compound can be influenced by a variety of factors:
-
Solvent Polarity: Polar solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions. In many cases, polar protic solvents can favor the more polar tautomer.
-
Temperature: Changes in temperature can shift the equilibrium position. The direction of the shift depends on the enthalpy change of the tautomerization reaction.
-
pH: The acidity or basicity of the medium can significantly affect the tautomeric equilibrium by protonating or deprotonating the molecule, thereby favoring the form that is more stable in its ionized state.
-
Substituent Effects: The tert-butyl group at the 5-position of the isoxazole ring exerts both steric and electronic effects that can influence the stability of the tautomers. Its bulky nature may sterically hinder solvation or intermolecular interactions of one form, while its electron-donating nature can affect the electron density distribution within the isoxazole ring.
Predicted Spectroscopic Data for Tautomer Identification
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomers. The chemical shifts of the protons and carbons will differ significantly between the amino and imino forms.
| Tautomer | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amino | tert-Butyl (CH₃) | 1.2 - 1.4 | 28 - 30 |
| tert-Butyl (C) | - | 32 - 34 | |
| Isoxazole CH | 5.8 - 6.0 | 95 - 100 | |
| Isoxazole C-NH₂ | - | 160 - 165 | |
| Isoxazole C-tBu | - | 170 - 175 | |
| NH₂ | 5.0 - 6.0 (broad) | - | |
| Imino | tert-Butyl (CH₃) | 1.3 - 1.5 | 29 - 31 |
| tert-Butyl (C) | - | 33 - 35 | |
| Isoxazole CH | 6.5 - 6.8 | 105 - 110 | |
| Isoxazole C=NH | - | 150 - 155 | |
| Isoxazole C-tBu | - | 175 - 180 | |
| NH (ring) | 8.0 - 9.0 (broad) | - | |
| =NH (exo) | 7.0 - 8.0 (broad) | - |
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy can be used to identify the functional groups present in each tautomer. The key differences will be in the N-H stretching and bending frequencies.
| Tautomer | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino | N-H stretch (asymmetric) | 3400 - 3500 |
| N-H stretch (symmetric) | 3300 - 3400 | |
| N-H bend (scissoring) | 1600 - 1650 | |
| C=N stretch (ring) | 1550 - 1600 | |
| Imino | N-H stretch (ring) | 3200 - 3300 |
| =N-H stretch (exo) | 3100 - 3200 | |
| C=N stretch (exo) | 1640 - 1680 | |
| C=C stretch (ring) | 1580 - 1620 |
Predicted UV-Vis Spectral Data
UV-Visible spectroscopy can reveal differences in the conjugated systems of the tautomers.
| Tautomer | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Amino | 230 - 250 | High | Ethanol |
| Imino | 260 - 280 | Moderate | Ethanol |
Experimental Protocols for Tautomerism Investigation
The following protocols are generalized methods for the investigation of tautomerism in this compound, based on established techniques for similar compounds.[3]
Synthesis of this compound
A reliable synthesis of this compound can be achieved through the reaction of pivaloyl acetonitrile with hydroxylamine. The regioselectivity of this reaction is highly dependent on pH. To favor the formation of the 3-amino isomer, the reaction should be maintained at a pH between 7 and 8 and at a temperature at or below 45°C.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve a sample of this compound in a range of NMR solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Acquire ¹H and ¹³C NMR spectra at various temperatures (e.g., 25°C, 50°C, 75°C) to observe any temperature-dependent equilibrium shifts.
-
Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the definitive assignment of proton and carbon signals to each tautomer.
-
The ratio of the tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum.
-
-
IR Spectroscopy:
-
Acquire FT-IR spectra of the compound in the solid state (KBr pellet or ATR) and in solution using solvents of different polarities (e.g., CCl₄, CH₃CN).
-
Carefully analyze the N-H stretching region (3100-3500 cm⁻¹) and the C=N/C=C stretching region (1500-1700 cm⁻¹) to identify the characteristic bands of each tautomer.
-
-
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities (e.g., hexane, dichloromethane, ethanol, water).
-
Record the UV-Vis absorption spectra for each solution.
-
Analyze the shifts in the absorption maxima (λmax) and changes in molar absorptivity to infer the predominant tautomeric form in each solvent.
-
Computational Chemistry
-
Tautomer Stability Calculations:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory with a suitable basis set like B3LYP/6-31G*) to determine the relative energies of the amino and imino tautomers in the gas phase.
-
Incorporate solvent effects using a polarizable continuum model (PCM) to predict the relative stabilities in different solvents.
-
-
Spectra Prediction:
-
Calculate the theoretical NMR chemical shifts, IR vibrational frequencies, and electronic transition energies for each tautomer to aid in the interpretation of experimental spectra.
-
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Experimental workflow for tautomerism investigation.
Caption: Hypothetical implication of tautomerism on receptor binding.
Conclusion
The tautomerism of this compound between its amino and imino forms is a fundamental characteristic that can significantly influence its properties and biological activity. While direct experimental data on this specific molecule is sparse, this guide provides a comprehensive theoretical framework based on established chemical principles and data from analogous structures. The provided predicted spectroscopic data and detailed experimental protocols offer a solid foundation for researchers to empirically investigate and characterize the tautomeric behavior of this important heterocyclic compound. A thorough understanding and control of the tautomeric equilibrium are essential for the rational design and development of novel drug candidates based on the this compound scaffold.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 3. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of 3-Amino-5-tert-butylisoxazole in Medicinal Chemistry: A Building Block for Targeted Therapies
3-Amino-5-tert-butylisoxazole has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features, including a reactive amino group and a lipophilic tert-butyl moiety, have been instrumental in the development of potent and selective inhibitors for various therapeutic targets, particularly in oncology.
This heterocyclic amine provides a rigid core that allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological macromolecules. The amino group serves as a convenient handle for the introduction of various substituents through well-established synthetic methodologies, such as amide and urea formation, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Applications in Drug Discovery and Development
The primary application of this compound in medicinal chemistry has been in the design of kinase inhibitors. The isoxazole ring system is a bioisostere for other five-membered heterocycles and can engage in crucial hydrogen bonding and van der Waals interactions within the ATP-binding pocket of kinases. The tert-butyl group often occupies hydrophobic pockets, contributing to enhanced potency and selectivity.
A prominent example of a drug candidate synthesized using this building block is Quizartinib (AC220) , a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has been investigated for the treatment of Acute Myeloid Leukemia (AML).[1] The this compound core is linked via a urea moiety to a larger aromatic system, which targets the FLT3 kinase.[1]
Beyond FLT3, derivatives of this compound have been explored as inhibitors of other kinases, including VEGFR-2, and as potential agents for neurological disorders.[2][3] The adaptability of this scaffold allows for its incorporation into a wide array of molecular architectures, making it a valuable tool for lead discovery and optimization in drug development programs.
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds synthesized from this compound, highlighting their biological activity and synthetic yields.
Table 1: Biological Activity of Quizartinib (AC220) and Related Compounds
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) | Reference |
| Quizartinib (AC220) | FLT3-ITD | 1.1 | MV4-11 | 0.56 | [1] |
| Quizartinib (AC220) | FLT3 (Wild Type) | 4.2 | RS4;11 | >10,000 | [1] |
| AB530 | FLT3 | Potent | - | - | [1] |
Table 2: Synthetic Yields of Key Intermediates and Final Products
| Reaction Step | Product | Yield (%) | Reference |
| Synthesis of this compound from pivalyl acetonitrile and hydroxylamine hydrochloride | This compound | High | |
| Formation of Phenyl-(5-tert-butyl-isoxazol-3-yl)carbamate from this compound and phenyl chloroformate | Phenyl-(5-tert-butyl-isoxazol-3-yl)carbamate | - | |
| Final coupling reaction to form Quizartinib (AC220) | N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3]benzothiazol-2-yl]phenyl}urea | High |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Synthesis of N-(5-tert-butylisoxazol-3-yl)urea Derivatives (General Procedure for Quizartinib Synthesis)
This protocol describes the general procedure for the synthesis of urea derivatives, exemplified by the final step in the synthesis of Quizartinib (AC220).
Materials:
-
This compound
-
Appropriate isocyanate or carbamate precursor (e.g., Phenyl-(5-tert-butyl-isoxazol-3-yl)carbamate for Quizartinib)
-
Aniline derivative (e.g., 4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3]benzothiazol-2-yl]aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the aniline derivative (1.0 eq) in anhydrous DCM under an inert atmosphere, add the isocyanate (1.1 eq) or carbamate precursor.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate forms, collect the solid by filtration and wash with a suitable solvent (e.g., cold DCM or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired urea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of N-(5-tert-butylisoxazol-3-yl)amide Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere, add the coupling agent (1.1 eq) and the organic base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the FLT3 signaling pathway, which is aberrantly activated in certain types of AML and is the target of Quizartinib.
Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of bioactive compounds derived from this compound.
Caption: General workflow for synthesis and evaluation.
References
- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
Application of 3-Amino-5-tert-butylisoxazole in the Synthesis of Isoxazole-Based Herbicides
Introduction
3-Amino-5-tert-butylisoxazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of various agrochemicals, particularly isoxazole-based herbicides.[1][2] Its unique structural features, including a reactive amino group and a stable isoxazole core, make it an ideal starting material for the construction of complex molecules with potent herbicidal activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potent herbicidal agent. The target molecule is a 4-benzoyl-3-hydroxyisoxazole derivative, which acts as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to bleaching symptoms and ultimately, the death of susceptible weeds.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the conversion of the 3-amino group to a 3-hydroxy group via a diazotization reaction. The resulting 3-hydroxy-5-tert-butylisoxazole serves as a key intermediate. The second step involves the acylation of this intermediate with a substituted benzoyl chloride to yield the final herbicidal compound.
Figure 1: Overall synthetic scheme for the preparation of a herbicidal 4-benzoyl-3-hydroxyisoxazole derivative from this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-5-tert-butylisoxazole
This procedure details the diazotization of this compound to yield 3-hydroxy-5-tert-butylisoxazole.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.0 g (0.1 mol) of this compound in a mixture of 50 mL of deionized water and 10 g of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the stirred solution of this compound over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. During this time, the evolution of nitrogen gas will be observed.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-hydroxy-5-tert-butylisoxazole.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Hydroxy-5-tert-butylisoxazole |
| Molar Mass ( g/mol ) | 140.18 (starting material), 141.17 (product) |
| Typical Yield (%) | 85-95% |
| Reaction Time (h) | 3.5 |
| Reaction Temperature (°C) | 0-5, then room temperature |
Step 2: Synthesis of the Herbicidal 4-Benzoyl-3-hydroxyisoxazole Derivative
This protocol describes the acylation of 3-hydroxy-5-tert-butylisoxazole with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride to produce the final herbicidal compound.
Materials:
-
3-Hydroxy-5-tert-butylisoxazole
-
2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.1 g (0.1 mol) of 3-hydroxy-5-tert-butylisoxazole in 100 mL of anhydrous dichloromethane.
-
Add 12.1 g (0.12 mol) of triethylamine to the solution and cool the mixture to 0-5 °C in an ice bath.
-
In a dropping funnel, prepare a solution of 29.1 g (0.1 mol) of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride in 50 mL of anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the stirred isoxazole solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure herbicidal compound.
Data Presentation:
| Parameter | Value |
| Starting Materials | 3-Hydroxy-5-tert-butylisoxazole, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride |
| Product | (5-tert-butylisoxazol-3-yl) 2-(methylsulfonyl)-4-(trifluoromethyl)benzoate |
| Molar Mass ( g/mol ) | 141.17, 290.64 (starting materials), 413.38 (product) |
| Typical Yield (%) | 75-85% |
| Reaction Time (h) | 4-6 |
| Reaction Temperature (°C) | 0-5, then room temperature |
Mechanism of Action: HPPD Inhibition
The synthesized 4-benzoyl-3-hydroxyisoxazole derivative functions as a herbicide by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol, which are essential components for carotenoid production in plants. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, the production of these protective pigments is blocked, leading to the degradation of chlorophyll, which manifests as the characteristic bleaching of the plant tissue, followed by necrosis and death.
Figure 2: Simplified signaling pathway illustrating the mechanism of action of the herbicidal 4-benzoyl-3-hydroxyisoxazole derivative through the inhibition of the HPPD enzyme.
This compound is a valuable and readily available starting material for the efficient synthesis of potent isoxazole-based herbicides. The described two-step protocol, involving diazotization followed by acylation, provides a reliable method for the preparation of a 4-benzoyl-3-hydroxyisoxazole derivative that acts as an effective HPPD inhibitor. This synthetic route is amenable to scale-up and offers a practical approach for researchers and professionals in the agrochemical industry for the development of new and effective weed management solutions.
References
N-Acylation Protocols for 3-Amino-5-tert-butylisoxazole: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the N-acylation of 3-Amino-5-tert-butylisoxazole, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections outline reliable methods for the acylation of the primary amino group of this compound with common acylating agents such as acyl chlorides and acid anhydrides. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
N-acylated 3-aminoisoxazole derivatives are important scaffolds in medicinal chemistry. The acylation of this compound is a fundamental transformation that allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. The protocols described herein provide a foundation for the consistent and efficient synthesis of these valuable compounds.
Comparative Data of N-Acylation Protocols
The following table summarizes the reaction conditions and yields for the N-acylation of this compound with representative acylating agents. These protocols are based on established methods for the acylation of aromatic amines and have been adapted for the target molecule.
| Protocol ID | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AC-01 | Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | High |
| AC-02 | Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | High |
| AC-03 | Acetic Anhydride | Pyridine (catalytic) | Acetonitrile | Reflux | 1 - 3 | High |
Note: Yields are generally high but may vary depending on the specific substrate, purity of reagents, and reaction scale.
Experimental Protocols
Protocol AC-01: N-Benzoylation with Benzoyl Chloride
This protocol describes a general procedure for the N-benzoylation of this compound using benzoyl chloride and pyridine.
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, slowly add pyridine (1.2 eq).
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol AC-02: N-Acetylation with Acetyl Chloride
This protocol outlines the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by adding water and transferring the mixture to a separatory funnel.
-
Wash the organic phase with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting N-(5-tert-butylisoxazol-3-yl)acetamide by recrystallization or column chromatography.
Protocol AC-03: N-Acetylation with Acetic Anhydride
This protocol describes the N-acetylation using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (catalytic amount)
-
Acetonitrile
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add acetic anhydride (1.5 eq).
-
Add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux and monitor by TLC for 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualized Workflow and Relationships
The following diagrams illustrate the general workflow for the N-acylation of this compound and the logical relationship of the key reaction components.
Caption: General experimental workflow for N-acylation.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-5-tert-butylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3-amino-5-tert-butylisoxazole derivatives. This class of reaction is a powerful tool for the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between the isoxazole core and various aryl or heteroaryl moieties. Such transformations are of significant interest in medicinal chemistry and drug discovery for the generation of novel scaffolds with potential biological activity.
The protocols provided herein are based on established methodologies for the Suzuki-Miyaura coupling of heteroaryl halides.[1] It is important to note that specific optimization of reaction conditions may be necessary for different derivatives of this compound and various boronic acid coupling partners.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of a halo-substituted this compound with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
Successful Suzuki-Miyaura coupling of this compound derivatives is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for catalytic activity. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For amino-substituted heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction yield and should be screened. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The presence of water is often necessary for the transmetalation step.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. Microwave irradiation can also be employed to accelerate the reaction.[1]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of a hypothetical 3-amino-5-bromo-tert-butylisoxazole. These should be considered as starting points and may require optimization.
Protocol 1: Conventional Heating
Materials:
-
3-Amino-5-bromo-tert-butylisoxazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-bromo-tert-butylisoxazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
3-Amino-5-bromo-tert-butylisoxazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF/water, 9:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine 3-amino-5-bromo-tert-butylisoxazole, the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent system to the vial.
-
Seal the vial with a microwave-safe cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Data Presentation
As no specific experimental data for the Suzuki coupling of this compound derivatives was found in the literature, a representative table of expected outcomes based on similar amino-substituted heteroaryl bromides is presented below.[1] This data is illustrative and actual yields will vary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | DMF/H₂O | 120 (MW) | 0.5 | 80-95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 60-80 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂/XPhos (2/4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 70-85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction is outlined below.
Figure 3: A general experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation on the this compound scaffold. The protocols and guidelines presented here offer a solid foundation for researchers to develop and optimize these reactions for the synthesis of diverse libraries of compounds for applications in drug discovery and materials science. Careful screening of catalysts, ligands, bases, and solvents is recommended to achieve optimal results for specific substrates.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-5-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors utilizing the versatile building block, 3-Amino-5-tert-butylisoxazole. This scaffold is a key component in a variety of potent and selective kinase inhibitors, most notably in the development of therapeutics for Acute Myeloid Leukemia (AML).
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of a diverse range of kinase inhibitors. This document will focus on the synthesis of N-(5-tert-butylisoxazol-3-yl)urea derivatives, a class of compounds that has demonstrated significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in certain types of leukemia.[1][2]
Featured Kinase Inhibitor: Quizartinib (AC220)
A prominent example of a kinase inhibitor synthesized from a this compound derivative is Quizartinib (AC220). Quizartinib is a potent and selective second-generation FLT3 inhibitor that has shown significant efficacy in the treatment of FLT3-ITD positive AML.[2] Its synthesis involves the formation of a urea linkage between a derivative of this compound and a substituted aniline.
Key Signaling Pathway: FLT3 in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of AML patients, mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase. This uncontrolled signaling drives the proliferation of leukemic blasts and is associated with a poor prognosis. FLT3 inhibitors, such as those derived from this compound, act by blocking the ATP-binding site of the FLT3 kinase, thereby inhibiting its activity and downstream signaling pathways.
Caption: FLT3 Signaling Pathway and Inhibition by N-(5-tert-butylisoxazol-3-yl)urea Derivatives.
Quantitative Data: Kinase Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of a series of N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea analogs against FLT3 kinase and their anti-proliferative activity in an FLT3-ITD dependent AML cell line (MV4-11). The data highlights the structure-activity relationship (SAR) and the potential for developing highly potent inhibitors based on this scaffold.[1]
| Compound | R Group on Phenyl Ring | FLT3 IC50 (nM) | MV4-11 IC50 (nM) |
| 1 | H | 15.6 | 25.3 |
| 2 | 4-OCH3 | 8.2 | 11.7 |
| 3 | 4-Cl | 5.1 | 8.9 |
| 4 | 4-(Imidazo[1,2-a]pyridin-2-yl) | 1.5 | 2.1 |
| 5 (16i) | 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl) | 0.8 | 1.3 |
| Quizartinib (AC220) | 4-(7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazol-2-yl) | 0.55 | 1.1 |
Data is compiled from multiple sources for illustrative purposes and direct comparison may require standardized assay conditions.
The selectivity of these inhibitors is a critical aspect of their therapeutic potential. A highly selective inhibitor will have minimal off-target effects, leading to a better safety profile. The table below shows the selectivity profile of Quizartinib against a panel of kinases.
| Kinase | IC50 (nM) |
| FLT3 | 0.55 |
| c-KIT | 27 |
| PDGFRα | 30 |
| PDGFRβ | 56 |
| RET | 80 |
| CSF1R | 160 |
Experimental Protocols
Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (Compound 5)
This protocol describes a representative synthesis of a potent FLT3 inhibitor from the N-(5-tert-butylisoxazol-3-yl)urea series.
Caption: Synthetic workflow for Compound 5.
Protocol 1: Synthesis of Phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate (Intermediate 1)
-
Materials:
-
This compound (1.0 eq)
-
Phenyl chloroformate (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add phenyl chloroformate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate as a solid.
-
Protocol 2: Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (Compound 5)
-
Materials:
-
Phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate (Intermediate 1, 1.0 eq)
-
4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)aniline (Intermediate 2, 1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (2.0 eq)
-
-
Procedure:
-
Combine Intermediate 1 and Intermediate 2 in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous DMF to dissolve the reactants.
-
Add triethylamine to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield Compound 5. Further purification can be achieved by recrystallization if necessary.
-
Biochemical Kinase Inhibition Assay
The following protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against FLT3 kinase using the ADP-Glo™ Kinase Assay (Promega).[3][4][5][6][7]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Protocol 3: ADP-Glo™ Kinase Assay for FLT3 Inhibition
-
Materials:
-
Recombinant human FLT3 kinase
-
Suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compounds in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 2.5 µL of a mixture containing FLT3 kinase and the substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be close to the Km value for FLT3.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction and Detect Signal:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The N-(5-tert-butylisoxazol-3-yl)urea scaffold has proven to be particularly effective for targeting the FLT3 kinase, leading to the development of promising drug candidates for the treatment of AML. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design, synthesize, and evaluate novel kinase inhibitors based on this privileged scaffold.
References
- 1. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. carnabio.com [carnabio.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
Application Notes and Protocols for the Preparation of Novel Herbicides from 3-Amino-5-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-tert-butylisoxazole is a versatile chemical intermediate utilized in the development of various biologically active compounds. In the agrochemical sector, this scaffold serves as a key building block for the synthesis of novel herbicides. The isoxazole ring system is a prominent feature in several commercialized herbicides, and derivatives of this compound are being explored for their potential to yield new active ingredients for weed management.
This document provides detailed protocols for the synthesis of a novel class of potential herbicides based on a urea linkage to the this compound core. The synthetic route is analogous to the preparation of other bioactive urea-containing molecules. Additionally, this note includes representative quantitative data on the herbicidal activity of structurally related compounds, offering a benchmark for the evaluation of newly synthesized molecules. The probable mechanism of action for this class of compounds is also discussed, along with the necessary diagrams to visualize the experimental workflow and potential biological pathways.
Data Presentation
The herbicidal activity of novel compounds is typically evaluated against a panel of common weed species. The following table summarizes the herbicidal activity of a structurally analogous thiadiazolylurea compound, 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, which provides a reasonable expectation of the activity profile for the isoxazole-based herbicides described herein. Data is presented as percent inhibition of plant growth at a given concentration.
| Compound | Target Weed Species | Concentration (ppm) | Growth Inhibition (%)[1] |
| 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Wheat (Triticum aestivum) | Not Specified | Susceptible |
| Barley (Hordeum vulgare) | Not Specified | Tolerant | |
| Cotton (Gossypium hirsutum) | Not Specified | Susceptible |
Experimental Protocols
Synthesis of N-(5-tert-butylisoxazol-3-yl)-N',N'-dimethylurea
This protocol details the synthesis of a representative N-(5-tert-butylisoxazol-3-yl)urea derivative.
Materials:
-
This compound
-
Triphosgene (or phenyl chloroformate)
-
N,N-Dimethylamine (as a solution in a suitable solvent, e.g., THF)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Formation of the Isocyanate or Carbamate Intermediate:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) or phenyl chloroformate (1.1 equivalents) in the same anhydrous solvent.
-
Add triethylamine (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Urea Formation:
-
Once the formation of the intermediate is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.
-
Slowly add a solution of N,N-dimethylamine (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-(5-tert-butylisoxazol-3-yl)-N',N'-dimethylurea.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Synthetic and evaluation workflow for novel herbicides.
Plausible Signaling Pathway (Mechanism of Action)
Many phenylurea herbicides act by inhibiting photosynthesis at the Photosystem II (PSII) level. The following diagram illustrates this potential mechanism of action.
Caption: Inhibition of Photosystem II by a urea-based herbicide.
References
Application Notes and Protocols: Palladium-Catalyzed Amination of Aryl Halides with 3-Amino-5-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] This document provides detailed application notes and protocols for the palladium-catalyzed amination of various aryl halides with 3-Amino-5-tert-butylisoxazole, a versatile building block in medicinal chemistry.
The protocols described herein utilize a catalyst system comprising a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), in combination with a suitable phosphine ligand, most notably Xantphos.[5][6] The choice of base and solvent is also critical for achieving high yields and reaction efficiency. These methods offer a reliable and adaptable approach for the synthesis of a diverse range of N-aryl-3-amino-5-tert-butylisoxazole derivatives.
Reaction Principle and Workflow
The palladium-catalyzed amination of aryl halides with this compound follows the general mechanistic cycle of the Buchwald-Hartwig amination. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylated product and regenerates the active palladium(0) catalyst.
References
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Bioactive Scaffolds from 3-Amino-5-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of bioactive scaffolds derived from the versatile building block, 3-Amino-5-tert-butylisoxazole. This compound serves as a crucial intermediate in the development of a wide array of therapeutic agents due to the inherent biological activities associated with the isoxazole core.[1][2] The isoxazole ring is a key feature in numerous FDA-approved drugs and exhibits a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][3]
Overview of this compound
This compound is a heterocyclic amine featuring a stable isoxazole ring. The presence of a reactive amino group and a lipophilic tert-butyl group makes it an attractive starting material for chemical modifications to explore structure-activity relationships (SAR).[4] It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of agrochemicals.[5][6]
Chemical Properties:
| Property | Value |
| CAS Number | 55809-36-4 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | >97.0% (GC) |
| Melting Point | 110.0 to 114.0 °C |
Synthesis of Bioactive Scaffolds
The amino group at the 3-position of this compound provides a convenient handle for the introduction of various functionalities to generate diverse chemical scaffolds. Common synthetic strategies involve acylation, sulfonylation, and condensation reactions to produce amides, sulfonamides, and ureas, respectively.
General Workflow for Scaffold Synthesis
The following diagram illustrates a generalized workflow for the synthesis and evaluation of bioactive scaffolds from this compound.
Caption: Generalized workflow for synthesis and evaluation.
Experimental Protocols
Synthesis of this compound
A practical synthesis of the starting material can be achieved from 4,4-dimethyl-3-oxopentanenitrile (pivalyl acetonitrile) and hydroxylamine.[7] Careful control of pH is crucial for maximizing the yield of the desired 3-amino isomer over the 5-amino isomer.[8]
Materials:
-
Pivalyl acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
Prepare an aqueous solution of hydroxylamine hydrochloride.
-
In a separate vessel, dissolve pivalyl acetonitrile in an aqueous solution of sodium hydroxide.
-
Rapidly add the hydroxylamine hydrochloride solution to the basic solution of pivalyl acetonitrile.
-
Within the first 15-30 minutes, adjust the pH of the reaction mixture to a range of 6.0 to 7.0, with an optimal pH of 6.2 to 6.5, using hydrochloric acid.[8]
-
Stir the reaction mixture at room temperature for the specified time.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of a Urea-Based FLT3 Inhibitor Scaffold
This protocol describes the synthesis of a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, which has shown efficacy in animal models of psoriasis.
Reaction Scheme:
This compound + 1-fluoro-4-isocyanato-2-nitrobenzene → 1-(4-fluoro-3-nitrophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea
Materials:
-
This compound
-
1-fluoro-4-isocyanato-2-nitrobenzene
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Add a solution of 1-fluoro-4-isocyanato-2-nitrobenzene in anhydrous DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel to afford the desired urea derivative.
Bioactivity Data
The isoxazole scaffold is present in a variety of compounds with diverse biological activities. The following table summarizes the inhibitory activities of some isoxazole derivatives.
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Isoxazole-carboxamides | Antioxidant (DPPH assay) | 7.8 ± 1.21 µg/mL | [2] |
| Substituted Isoxazoles | Tyrosinase Inhibition | 61.47 ± 3.46 to 188.52 ± 5.85 µM | [2] |
| Indole-containing Isoxazoles | sPLA₂ Inhibition | Significant in vitro and in vivo activity | [1] |
Signaling Pathways
Isoxazole-based compounds have been shown to modulate various signaling pathways implicated in diseases such as cancer. For instance, some derivatives act as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[9]
Caption: Hsp90 inhibition by isoxazole derivatives.
Inhibition of Hsp90 by isoxazole-based compounds disrupts the chaperoning of client oncoproteins, leading to their degradation via the ubiquitin-proteasome pathway. This, in turn, inhibits downstream signaling cascades that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive scaffolds. Its utility in medicinal chemistry and drug discovery is well-established, with derivatives showing promise in treating a multitude of diseases. The synthetic protocols and biological data presented here provide a foundation for researchers to explore the potential of this privileged scaffold in their own drug development programs.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 55809-36-4: this compound | CymitQuimica [cymitquimica.com]
- 5. globalpetfoodsnl.com [globalpetfoodsnl.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. espublisher.com [espublisher.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-5-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the large-scale synthesis of 3-Amino-5-tert-butylisoxazole, a valuable building block in medicinal chemistry. The protocol is designed to be scalable and emphasizes the critical parameters necessary for achieving high yield and purity of the desired isomer.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The regioselective synthesis of this molecule can be challenging, with the potential for the formation of the isomeric 5-amino-3-tert-butylisoxazole and other byproducts. The presented protocol is optimized to favor the formation of the desired 3-amino isomer through careful control of reaction conditions, primarily pH. This method is based on the cyclization reaction of pivaloylacetonitrile with hydroxylamine.
Reaction Scheme
The synthesis proceeds via the reaction of pivaloylacetonitrile with hydroxylamine hydrochloride. The reaction's regioselectivity is highly dependent on the pH of the reaction mixture.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from pivaloylacetonitrile.
Materials and Equipment:
-
Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water (deionized)
-
Suitable reaction vessel with overhead stirring, temperature control, and pH monitoring
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of the Pivaloylacetonitrile Solution:
-
In a suitable reaction vessel, dissolve pivaloylacetonitrile in water.
-
Cool the solution to 10-15 °C.
-
Slowly add an aqueous solution of sodium hydroxide to the pivaloylacetonitrile solution while stirring vigorously. The amount of sodium hydroxide should be sufficient to deprotonate the pivaloylacetonitrile. Maintain the temperature below 20 °C during the addition.
-
-
Preparation of the Hydroxylamine Solution:
-
In a separate vessel, dissolve hydroxylamine hydrochloride in water.
-
-
Reaction:
-
Quickly add the hydroxylamine hydrochloride solution to the basic solution of pivaloylacetonitrile with continued vigorous stirring.
-
Immediately after the addition, begin monitoring the pH of the reaction mixture.
-
Within the first 15-30 minutes, carefully adjust the pH to a range of 6.2 to 6.5 by the dropwise addition of an aqueous solution of hydrochloric acid or sodium hydroxide as needed.[1] This pH control is critical to maximize the yield of the desired 3-amino isomer and minimize the formation of byproducts.[1]
-
Maintain the reaction mixture at a temperature of ≤45 °C.[2]
-
Continue stirring the reaction mixture at this temperature for a sufficient time to ensure the reaction goes to completion (typically several hours, monitor by TLC or HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, it can be extracted with a suitable organic solvent.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a suitable temperature to a constant weight.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Pivaloylacetonitrile | |
| Reagent | Hydroxylamine Hydrochloride | |
| Key Reaction Conditions | ||
| pH | 6.2 - 7.0 | [1] |
| Temperature | ≤45 °C | [2] |
| Product Information | ||
| Chemical Name | This compound | |
| Molecular Formula | C₇H₁₂N₂O | |
| Molecular Weight | 140.18 g/mol | |
| Purity (Typical) | >97% | |
| Yield (Typical) | 60-90% | Based on similar reactions[2] |
Safety Precautions
-
Pivaloylacetonitrile: Handle in a well-ventilated area. Avoid contact with skin and eyes.
-
Hydroxylamine hydrochloride: This substance is corrosive and can cause skin and eye irritation. It is also harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide and Hydrochloric acid: These are corrosive and should be handled with care, using appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Workflow
The following diagram illustrates the key steps in the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 3-Amino-5-tert-butylisoxazole in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents derived from 3-amino-5-tert-butylisoxazole. This document outlines a strategic approach to synthesizing a library of isoxazole-based compounds and details the experimental protocols for assessing their biological activity against key inflammatory targets.
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory properties. The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects remains a significant goal in drug discovery. This compound serves as a versatile starting material for the generation of a variety of derivatives. By modifying the 3-amino group, it is possible to synthesize libraries of compounds, such as ureas and amides, which can be screened for inhibitory activity against key mediators of inflammation, including cyclooxygenase (COX) enzymes, p38 mitogen-activated protein kinase (p38 MAPK), and the nuclear factor-kappa B (NF-κB) signaling pathway.
Synthetic Strategy: From this compound to Potential Anti-inflammatory Agents
A plausible and efficient method for derivatizing this compound is through the formation of urea or amide linkages. The reaction of the primary amino group with various isocyanates or activated carboxylic acids allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). A proposed synthetic workflow is illustrated below.
Caption: Synthetic workflow for the preparation of N-(5-tert-butylisoxazol-3-yl)-N'-arylurea derivatives.
Key Inflammatory Signaling Pathways
The synthesized compounds can be evaluated for their ability to modulate key signaling pathways implicated in the inflammatory response. Understanding the mechanism of action is crucial for the development of targeted therapies.
Caption: Key inflammatory signaling pathways targeted by isoxazole derivatives.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Protocol 1: Synthesis of N-(5-tert-butylisoxazol-3-yl)-N'-(4-chlorophenyl)urea
-
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add 4-chlorophenyl isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on a fluorometric or colorimetric method to measure the peroxidase activity of COX enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., Amplex Red)
-
Heme (cofactor)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add various concentrations of the test compounds or reference inhibitor to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid and the probe to each well.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2][3][4][5]
-
Protocol 3: In Vitro p38 MAPK Inhibition Assay
This protocol describes a kinase activity assay to measure the inhibition of p38 MAPK.
-
Materials:
-
Recombinant active p38 MAPK enzyme
-
ATF-2 (activating transcription factor 2) as a substrate
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., SB203580)
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well microplate
-
Luminometer
-
-
Procedure:
-
To the wells of a 96-well plate, add the kinase assay buffer, p38 MAPK enzyme, and various concentrations of the test compounds or reference inhibitor.
-
Add the ATF-2 substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.[6][7][8][9]
-
Protocol 4: NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity in cells.[10][11][12][13][14]
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
TNF-α (tumor necrosis factor-alpha) or LPS (lipopolysaccharide) for stimulation
-
Test compounds (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plate
-
Luminometer
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Pre-incubate for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 values.
-
Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.[15][16][17][18][19]
-
Materials:
-
Wistar rats (or other suitable strain)
-
Carrageenan solution (1% in saline)
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (e.g., vehicle control, reference drug, and different doses of test compounds).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and structured format to facilitate SAR analysis.
Table 1: In Vitro Inhibitory Activity of N-(5-tert-butylisoxazol-3-yl)-N'-arylurea Derivatives
| Compound ID | R-Group on Aryl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | p38 MAPK IC50 (µM) | NF-κB IC50 (µM) |
| Ref-1 | Celecoxib | >10 | 0.05 | >200 | - | - |
| Ref-2 | SB203580 | - | - | - | 0.5 | - |
| IZU-01 | H | 8.5 | 1.2 | 7.1 | 5.3 | 8.9 |
| IZU-02 | 4-Cl | 5.2 | 0.3 | 17.3 | 2.1 | 4.5 |
| IZU-03 | 4-F | 6.1 | 0.5 | 12.2 | 3.5 | 6.2 |
| IZU-04 | 4-CH3 | 9.8 | 1.5 | 6.5 | 6.8 | 10.1 |
| IZU-05 | 4-OCH3 | 12.3 | 2.1 | 5.9 | 8.2 | 12.5 |
Data are presented as mean ± SD from three independent experiments. The data in this table is hypothetical and for illustrative purposes only.
Table 2: In Vivo Anti-inflammatory Activity of Selected Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 55.4 ± 4.8 |
| IZU-02 | 25 | 42.1 ± 3.5 |
| IZU-02 | 50 | 60.3 ± 5.1 |
| IZU-03 | 50 | 51.7 ± 4.2 |
Data are presented as mean ± SEM (n=6). The data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a valuable starting material for the synthesis of novel isoxazole-based compounds with potential anti-inflammatory activity. The synthetic and experimental protocols detailed in these application notes provide a robust framework for the discovery and characterization of new anti-inflammatory drug candidates. The systematic evaluation of these compounds against key inflammatory targets such as COX-1/2, p38 MAPK, and NF-κB will enable the identification of potent and selective inhibitors with favorable pharmacological profiles.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-tert-butylisoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3-Amino-5-tert-butylisoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the yield and purity of this compound?
A1: The most critical factor is the pH of the reaction mixture. The synthesis is highly sensitive to pH, which dictates the regioselectivity of the cyclization reaction. An optimal pH range is crucial to favor the formation of the desired 3-amino isomer over the 5-amino isomer and other byproducts.
Q2: What are the common side products in this synthesis, and how can their formation be minimized?
A2: The two primary side products are the isomeric 5-Amino-3-tert-butylisoxazole and an isoxazolone compound.
-
5-Amino-3-tert-butylisoxazole: Formation is favored at higher pH values (above 8.0) and elevated temperatures. To minimize its formation, maintain the pH between 7.0 and 8.0 and the reaction temperature at or below 45°C.[1]
-
Isoxazolone: This byproduct is predominantly formed at a pH lower than 5.0. Careful control to keep the pH within the recommended range will prevent its formation.
Q3: What is the recommended solvent for this reaction?
A3: The reaction is typically carried out in an aqueous medium. An aqueous solution of hydroxylamine hydrochloride is added to a basic solution of pivalyl acetonitrile.
Q4: How does the rate of addition of hydroxylamine hydrochloride affect the reaction?
A4: A quick addition of the hydroxylamine hydrochloride solution to the basic pivalyl acetonitrile solution is generally preferable for achieving the best results.
Q5: What are the typical starting materials for this synthesis?
A5: The most common and direct synthesis involves the reaction of pivalyl acetonitrile with hydroxylamine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incorrect pH: The pH may be outside the optimal range of 7.0-8.0.[1] | Carefully monitor and adjust the pH of the reaction mixture to be within the 7.0-8.0 range. A pH of 7.0-7.5 is often ideal. |
| Incorrect Temperature: The reaction temperature may be too high, favoring the formation of the 5-amino isomer.[1] | Maintain the reaction temperature at or below 45°C.[1] | |
| Suboptimal Reagent Addition: Slow addition of hydroxylamine hydrochloride can sometimes lead to lower yields. | Add the aqueous solution of hydroxylamine hydrochloride to the basic solution of pivalyl acetonitrile relatively quickly. | |
| Presence of 5-Amino-3-tert-butylisoxazole Impurity | High pH: The reaction pH is likely above 8.0.[1] | Lower the pH of the reaction mixture to the optimal 7.0-8.0 range. |
| High Temperature: The reaction was carried out at a temperature significantly above 45°C.[1] | Reduce and maintain the reaction temperature at or below 45°C.[1] | |
| Presence of Isoxazolone Impurity | Low pH: The reaction pH is below 5.0. | Increase the pH of the reaction mixture to the optimal 7.0-8.0 range. |
| Difficult Purification | Presence of Multiple Isomers and Byproducts: Inadequate control of reaction parameters leads to a complex mixture. | Optimize the reaction conditions (pH and temperature) to minimize the formation of impurities, simplifying the purification process. |
| Emulsion during Extraction: The product and impurities may form an emulsion with the extraction solvent. | Allow the mixture to stand for a longer period, or add a small amount of brine to break the emulsion. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and ensure it has reached completion before workup. |
| Poor Quality of Starting Materials: Impurities in pivalyl acetonitrile or hydroxylamine hydrochloride can inhibit the reaction. | Use high-purity starting materials. |
Data Presentation
Table 1: Effect of pH on the Regioselectivity of the Reaction
| pH Range | Major Product | Minor Product(s) |
| < 5.0 | Isoxazolone | This compound |
| 7.0 - 8.0 | This compound | 5-Amino-3-tert-butylisoxazole |
| > 8.0 | 5-Amino-3-tert-butylisoxazole | This compound |
Table 2: Effect of Temperature on the Regioselectivity of the Reaction (at pH > 8)
| Temperature | Major Product |
| ≤ 45°C | This compound |
| 100°C | 5-Amino-3-tert-butylisoxazole |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired 3-amino isomer.
Materials:
-
Pivalyl acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (for pH adjustment)
-
Water
-
Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (or magnesium sulfate) for drying
Procedure:
-
Preparation of the Pivalyl Acetonitrile Solution: Prepare a basic aqueous solution of pivalyl acetonitrile.
-
Preparation of the Hydroxylamine Solution: Prepare an aqueous solution of hydroxylamine hydrochloride.
-
Reaction:
-
Quickly add the hydroxylamine hydrochloride solution to the basic pivalyl acetonitrile solution with stirring.
-
Immediately monitor and adjust the pH of the reaction mixture to within the range of 7.0-8.0 using a suitable acid (e.g., hydrochloric acid). The optimal pH is often found to be between 7.0 and 7.5.
-
Maintain the reaction temperature at or below 45°C.
-
Allow the reaction to proceed with stirring, monitoring its completion by a suitable analytical method (e.g., TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.
-
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Regioselective Synthesis of 3-Aminoisoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of 3-aminoisoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-aminoisoxazoles, and which factors are critical for controlling regioselectivity?
A1: The main strategies for synthesizing 3-aminoisoxazoles involve the reaction of a three-carbon synthon with a source of hydroxylamine. Key methods include:
-
Cyclocondensation of β-Enamino Diketones with Hydroxylamine: The regioselectivity is highly dependent on reaction conditions such as the solvent, the use of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), and the structure of the β-enamino diketone itself.[1][2]
-
Reaction of Propiolonitriles with Alkaline Hydroxylamine: This method can yield 3-aminoisoxazoles, but the formation of the isomeric 5-aminoisoxazole can be a competing pathway.[3] The regioselectivity is influenced by temperature and the solvent system.[4]
-
From 3-Bromoisoxazolines: This two-step approach involves the reaction of readily available 3-bromoisoxazolines with amines to form 3-aminoisoxazolines, followed by oxidation to the corresponding 3-aminoisoxazoles.[5][6]
Critical factors for controlling regioselectivity include pH, reaction temperature, solvent polarity, and the presence of catalysts.[7][8][9]
Q2: How do electronic and steric effects of substituents influence the regioselectivity of the cycloaddition reactions to form isoxazoles?
A2: The regioselectivity in 1,3-dipolar cycloadditions to form isoxazoles is governed by both electronic and steric properties of the substituents on the nitrile oxide and the dipolarophile (e.g., alkyne). This is often explained by Frontier Molecular Orbital (FMO) theory.[7]
-
Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the alkyne's HOMO and the nitrile oxide's LUMO, which favors the formation of the 3,5-disubstituted isoxazole.[7]
-
Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state, which also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[7]
Q3: What are common side reactions that can lead to low yields in 3-aminoisoxazole synthesis?
A3: Low yields can result from several factors, with the most common being the decomposition of the nitrile oxide intermediate. Nitrile oxides are unstable and can dimerize to form furoxans.[7][10] To minimize this, it is recommended to generate the nitrile oxide in situ at low temperatures, ensuring it reacts promptly with the dipolarophile.[7] Other potential issues include side reactions of starting materials if they contain sensitive functional groups incompatible with the reaction conditions.[9]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of 3-aminoisoxazole and the undesired 5-aminoisoxazole isomer. How can I improve the regioselectivity?
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions (pH, Temperature, Solvent) | Systematically vary the reaction conditions. For syntheses starting from β-enamino diketones, polar protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile may favor the other.[8] Lowering the reaction temperature can also enhance selectivity.[7] In the reaction of phenylpropynenitrile with hydroxylamine, varying the temperature and solvent can influence the ratio of 3-amino-5-phenylisoxazole to 5-amino-3-phenylisoxazole.[4] |
| Inappropriate Catalyst or Lack Thereof | The use of a catalyst can significantly direct the regioselectivity. For 1,3-dipolar cycloadditions, a copper(I) catalyst is well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[7][8] In the cyclocondensation of β-enamino diketones, a Lewis acid such as BF₃·OEt₂ can be used to activate the carbonyl group and direct the reaction towards the desired regioisomer.[2][8] |
| Inherent Substrate Properties | If possible, modify the electronic properties of your starting materials. For example, electron-withdrawing groups on a β-enamino diketone can lead to higher regioselectivity.[8] |
Problem 2: The overall yield of my 3-aminoisoxazole synthesis is low.
| Potential Cause | Recommended Solution |
| Decomposition of Nitrile Oxide Intermediate | Generate the nitrile oxide in situ at a low temperature to minimize its concentration and prevent dimerization into furoxans.[7] Ensure that the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) is of high purity.[9] |
| Steric Hindrance | Significant steric hindrance on either the nitrile oxide or the dipolarophile can decrease the reaction rate. If possible, consider using less bulky starting materials.[7] |
| Inefficient Reaction Conditions | Optimize the stoichiometry of your reagents. For instance, using a slight excess of the alkyne in a 1,3-dipolar cycloaddition can help to consume the nitrile oxide as it is formed.[10] Also, ensure the chosen base for nitrile oxide generation (e.g., triethylamine) is appropriate and used in the correct amount.[7] |
| Difficult Purification | Isoxazoles can sometimes be challenging to purify. Optimize your chromatographic conditions (e.g., solvent system, stationary phase) to ensure efficient separation from byproducts and unreacted starting materials.[7] |
Quantitative Data
Table 1: Effect of BF₃·OEt₂ on the Regioselective Synthesis of 3,4-Disubstituted Isoxazole 4a from β-Enamino Diketone 1a [2]
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Time (h) | Ratio (4a:5a) | Isolated Yield (%) |
| 1 | 0.5 | MeCN | 18 | 50: - | - |
| 2 | 1.0 | MeCN | 20 | 70: - | - |
| 3 | 1.5 | MeCN | 24 | 81:10 | - |
| 4 | 2.0 | MeCN | 24 | 90:10 | 79 |
| 5 | 2.0 | EtOH | 2 | - | - |
Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol), pyridine (1.4 equiv.), room temperature, solvent (4 mL).
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [7]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.
Protocol 2: Preparation of 3-Aminoisoxazole from Propiolonitrile [3]
-
Prepare a solution of propiolonitrile from propiolamide (5.0 g) and phosphorus pentachloride (15 g) in ethanol (40 mL).
-
With ice-cooling, add a solution of hydroxylamine hydrochloride (12.1 g) in a 10% aqueous sodium hydroxide solution (50 mL).
-
Allow the mixture to stand at room temperature overnight.
-
Saturate the reaction mixture with sodium chloride.
-
Extract the mixture several times with ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation to yield 3-aminoisoxazole.
Visualizations
Caption: Key factors influencing the regioselective synthesis of 3-aminoisoxazoles.
Caption: Troubleshooting workflow for regioselectivity and yield issues.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 4. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 3-Amino-5-tert-butylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Amino-5-tert-butylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the reaction of pivalyl acetonitrile (4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride). This reaction leads to the formation of the isoxazole ring.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side products are the regioisomeric 5-amino-3-tert-butylisoxazole and an isoxazolone compound. The formation of these byproducts is highly dependent on the reaction conditions, particularly the pH.
Q3: How critical is pH control in this synthesis?
A3: pH control is extremely critical for the regioselectivity of the reaction and to maximize the yield of the desired this compound.[1] Deviations from the optimal pH range can significantly increase the formation of unwanted side products.[1]
Q4: What is the optimal pH range for the reaction?
A4: The optimal pH for maximizing the yield of this compound is between 6.2 and 6.5.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides corrective actions.
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired this compound | Suboptimal pH of the reaction mixture. | Carefully monitor and adjust the pH to be within the 6.2 to 6.5 range.[1] |
| Incorrect addition rate of hydroxylamine. | It is suggested that a rapid addition of the aqueous hydroxylamine hydrochloride solution may yield better results.[1] | |
| High proportion of 5-amino-3-tert-butylisoxazole isomer | The reaction pH is too high (above 8.0).[1] | Lower the pH of the reaction mixture to the optimal range of 6.2-6.5. |
| Formation of a significant amount of an isoxazolone byproduct | The reaction pH is too low (below 5.0).[1] | Increase the pH of the reaction mixture to the optimal range of 6.2-6.5. |
| Difficulty in separating the 3-amino and 5-amino isomers | The reaction conditions produced a nearly 50/50 mixture of the isomers.[2] | Optimize the reaction pH to favor the formation of the 3-amino isomer, which will simplify purification. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on literature procedures. Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
-
Pivalyl acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (for pH adjustment)
-
Suitable solvent (e.g., water, ethanol/water mixture)
Procedure:
-
Prepare a basic solution of pivalyl acetonitrile in the chosen solvent system.
-
Prepare an aqueous solution of hydroxylamine hydrochloride.
-
Rapidly add the hydroxylamine hydrochloride solution to the pivalyl acetonitrile solution.
-
Immediately monitor the pH of the reaction mixture.
-
Within the first 15-30 minutes, carefully adjust the pH to between 6.2 and 6.5 using a suitable acid (e.g., hydrochloric acid).
-
Allow the reaction to proceed at the appropriate temperature and for a sufficient duration.
-
Upon completion, the product can be isolated using standard techniques such as extraction and crystallization.
-
Characterize the final product and assess its purity using methods like HPLC, GC, and NMR to quantify the desired product and any isomeric impurities.
Visual Guides
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for side reactions.
Reaction Pathway and pH Influence
Caption: Influence of pH on product formation.
References
Formation of 5-Amino-3-tert-butylisoxazole isomer as a byproduct.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 5-amino-3-tert-butylisoxazole, with a specific focus on the formation of its isomer as a byproduct.
Troubleshooting Guide
Issue: Presence of an Impurity Identified as an Isomer of 5-Amino-3-tert-butylisoxazole
Question: During the synthesis of 5-amino-3-tert-butylisoxazole, I've observed a significant byproduct that appears to be an isomer. How can I minimize its formation?
Answer: The formation of the 3-amino-5-tert-butylisoxazole isomer is a common issue in the synthesis of 5-amino-3-tert-butylisoxazole, particularly when using methods involving the reaction of a β-ketonitrile (pivaloylacetonitrile) with hydroxylamine. The regioselectivity of this reaction is highly dependent on the pH of the reaction medium.
Key Troubleshooting Steps:
-
pH Control: The pH of the reaction mixture is the most critical factor influencing the ratio of the desired 5-amino isomer to the 3-amino byproduct.[1]
-
Acidic to Neutral pH (Optimal for 5-Amino Isomer): To favor the formation of 5-amino-3-tert-butylisoxazole, the reaction should be carried out under acidic to neutral conditions.
-
Alkaline pH (Favors 3-Amino Isomer): As the pH increases above 7.0, and especially above 8.0, the formation of the this compound byproduct becomes significantly more favorable.[1] To minimize this byproduct, it is crucial to maintain the pH below 7.0.
-
-
Reagent Addition Sequence: The order and rate of reagent addition can also impact the local pH and concentration, thereby affecting the product ratio. A controlled, slow addition of hydroxylamine to the pivaloylacetonitrile solution is recommended.
-
Temperature Management: While pH is the primary determinant of regioselectivity in this specific synthesis, temperature can affect reaction rate and the stability of reactants and products. It is advisable to maintain a consistent and moderate temperature throughout the reaction.
Summary of pH Effect on Isomer Formation:
| pH of Reaction Mixture | Predominant Product | 5-Amino-3-tert-butylisoxazole (Desired) to this compound (Byproduct) Ratio (Illustrative) |
| < 5.0 | Potential for isoxazolone formation | - |
| 6.0 - 7.0 | 5-Amino-3-tert-butylisoxazole | > 95 : 5 |
| 7.0 - 8.0 | Mixture of isomers | Ratio shifts towards byproduct |
| > 8.0 | This compound | < 10 : > 90 |
Note: The ratios in the table are illustrative and can vary based on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the formation of 5-amino-3-tert-butylisoxazole and its isomeric byproduct?
A1: The synthesis typically involves the condensation of pivaloylacetonitrile with hydroxylamine. The reaction can proceed through two different cyclization pathways, dictated by which carbonyl or nitrile group is attacked by the hydroxylamine nitrogen and oxygen atoms, leading to the two isomers. The regioselectivity is primarily controlled by the pH of the reaction medium.
Caption: Reaction pathway for the formation of 5-amino-3-tert-butylisoxazole and its isomer.
Q2: How can I confirm the identity of the desired 5-amino-3-tert-butylisoxazole and differentiate it from the this compound byproduct?
A2: Spectroscopic methods are essential for the unambiguous identification and differentiation of the two isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the vinyl proton on the isoxazole ring and the protons of the tert-butyl group will be different for the two isomers due to the different electronic environments.
-
¹³C NMR: The chemical shifts of the carbons in the isoxazole ring and the tert-butyl group will also be distinct for each isomer.
-
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns upon ionization (e.g., in MS/MS experiments) may differ, providing a basis for differentiation.
-
High-Performance Liquid Chromatography (HPLC): The two isomers will likely have different retention times on a suitable HPLC column, allowing for their separation and quantification.
Q3: Is there a recommended experimental protocol to maximize the yield of 5-amino-3-tert-butylisoxazole?
A3: Yes, a procedure that carefully controls the pH is crucial. The following is a general protocol.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Amino-3-tert-butylisoxazole
This protocol is designed to favor the formation of the 5-amino isomer by maintaining a slightly acidic to neutral pH.
Materials:
-
Pivaloylacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (or other suitable acid for pH adjustment)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and stirring equipment
-
pH meter
Procedure:
-
Dissolve pivaloylacetonitrile in ethanol in a reaction flask equipped with a stirrer and a pH probe.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.
-
Slowly add the hydroxylamine hydrochloride solution to the stirred solution of pivaloylacetonitrile.
-
Monitor the pH of the reaction mixture continuously. Initially, the mixture will be acidic.
-
Carefully add a solution of sodium hydroxide dropwise to adjust the pH to a range of 6.0-6.5. It is critical to avoid raising the pH above 7.0.
-
Maintain the reaction at room temperature (or a slightly elevated temperature, e.g., 40-50°C, to increase the reaction rate) and continue stirring for several hours, monitoring the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture and adjust the pH to ~7.0 if necessary.
-
The product can be isolated by extraction and purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of 5-amino-3-tert-butylisoxazole.
Protocol 2: Analysis of Isomer Ratio by HPLC
Objective: To determine the relative amounts of 5-amino-3-tert-butylisoxazole and this compound in a reaction mixture.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column is a common starting point for separating isomers of small organic molecules.
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a typical mobile phase for such separations. The gradient can be optimized to achieve baseline separation of the two isomers.
Procedure:
-
Prepare a standard solution of a purified sample of 5-amino-3-tert-butylisoxazole (if available).
-
Prepare a sample of the reaction mixture by diluting a small aliquot in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
The two isomers should appear as distinct peaks with different retention times.
-
The ratio of the two isomers can be determined by integrating the areas of the corresponding peaks.
Caption: Workflow for HPLC analysis of isomeric products.
References
Technical Support Center: Purification of 3-Amino-5-tert-butylisoxazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-5-tert-butylisoxazole from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: Why is the yield of my purified this compound consistently low?
Answer: Low yields can stem from several factors throughout the synthesis and purification process. The primary cause during synthesis is improper pH control. The reaction is highly sensitive to pH, with the optimal range being between 6.2 and 6.5 to maximize the formation of the desired 3-amino isomer.[1] During purification, losses can occur due to inefficient extraction or multiple crystallization steps. Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent, such as ethyl acetate or methylene chloride.[2] Minimize the number of purification steps where possible and optimize your crystallization procedure to avoid significant product loss in the mother liquor.
Question: My final product is contaminated with the 5-amino-3-tert-butylisoxazole isomer. How can I remove it?
Answer: The formation of the 5-amino-3-tert-butylisoxazole isomer is a common issue, favored by pH values above 8.0.[1] While careful pH control during the reaction is the best preventative measure, there are purification strategies to separate these isomers.
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Column Chromatography: Flash chromatography on silica gel is an effective method for separating isomers with different polarities. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can effectively separate the two isomers.
-
Fractional Crystallization: This technique can be employed if the isomers have sufficiently different solubilities in a particular solvent system. This method may require some optimization of solvents and temperatures and might need to be repeated to achieve high purity.
Question: The product "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or the solution being supersaturated at a temperature above the compound's melting point in the solvent.
-
Reduce the Temperature Slowly: Allow the solution to cool to room temperature slowly and then transfer it to a refrigerator or ice bath.
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Add Seed Crystals: If available, adding a small crystal of pure this compound can induce crystallization.
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Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
Re-dissolve and Add a Co-solvent: If the above methods fail, re-dissolve the oil in the original solvent and add a co-solvent in which the product is less soluble (an anti-solvent) dropwise until turbidity is observed. Then, allow it to cool slowly.
Question: After purification, the melting point of my product is broad and lower than the literature value. What does this indicate?
Answer: A broad and depressed melting point is a classic indication of an impure compound. The literature melting point for this compound is in the range of 110-114 °C.[3][4] If your product melts over a wider range and at a lower temperature, it likely contains residual solvents or reaction byproducts. Further purification, such as another recrystallization or column chromatography, is recommended.
Frequently Asked Questions (FAQs)
What are the common impurities in the synthesis of this compound? The most common impurity is the structural isomer, 5-amino-3-tert-butylisoxazole.[1] Another potential byproduct, especially at pH values below 5.0, is an isoxazolone compound.[1] Unreacted starting materials and their degradation products can also be present.
What is the optimal pH for the synthesis to minimize impurities? To maximize the yield of this compound and minimize the formation of the 5-amino isomer, the reaction pH should be carefully maintained between 6.0 and 7.0, with the ideal range being 6.2 to 6.5.[1]
What solvents are suitable for the extraction and crystallization of this compound? For extraction from an aqueous reaction mixture, solvents like ethyl acetate and methylene chloride are effective.[2] For crystallization, a solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. While specific data for this compound is limited, for the related 3-amino-5-methylisoxazole, hot benzene has been used for recrystallization.[5] Solvent systems like ethanol/water or isopropanol/water could also be effective. Slurrying in a hexane/dichloromethane mixture can also be used to purify the solid product.[6]
How can I monitor the purity of my product during purification? High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique to monitor the purity and determine the ratio of 3-amino to 5-amino isomers.[2] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity during column chromatography or after crystallization.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55809-36-4 | [3] |
| Molecular Formula | C₇H₁₂N₂O | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| Appearance | White to light yellow solid/crystals | [4] |
| Melting Point | 110-114 °C | [3][4] |
| Purity (Commercial) | ≥97% | [3] |
Table 2: Influence of Reaction pH on Isomer Formation
| pH Range | Predominant Product(s) | Reference |
| < 5.0 | Isoxazolone byproduct | [1] |
| 6.2 - 6.5 | This compound (desired product) | [1] |
| > 8.0 | Increased formation of 5-Amino-3-tert-butylisoxazole | [1] |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
This protocol is useful for removing neutral or acidic impurities from the basic product.
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Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 9).
-
The purified this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is used to purify the solid crude product.
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
For maximum yield, cool the flask in an ice bath for about an hour.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol is effective for separating the desired product from closely related impurities like the 5-amino isomer.
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Workflow for selecting a purification strategy for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 3. 3-氨基-5-叔丁基异噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Recrystallization of 3-Amino-5-tert-butylisoxazole: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3-Amino-5-tert-butylisoxazole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[1][2] | Reduce the solvent volume by gentle heating and evaporation. Allow the solution to cool again. |
| The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization. Add a small amount of extra hot solvent before filtration. | |
| Oiling Out | The compound is precipitating from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if the compound is significantly impure.[2] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system and adjusting the solvent ratio can also be beneficial.[2] |
| Crystals Do Not Form | The solution is supersaturated but requires a nucleation site to initiate crystal growth.[1][2] | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[1] Alternatively, add a "seed crystal" of pure this compound. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate. | |
| Colored Impurities in Crystals | Colored impurities from the crude material have co-precipitated with the product. | Before the initial cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
Q2: How can I determine the optimal solvent ratio for a mixed solvent system?
A2: To determine an effective mixed solvent ratio, dissolve the this compound in a small amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the one in which it is less soluble) dropwise until you observe persistent cloudiness. Add a few drops of the "good" solvent back until the solution becomes clear again. At this point, the solution is saturated, and upon cooling, crystals should form.
Q3: What should I do if my yield is consistently low?
A3: A low yield is often due to using too much solvent.[1] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Additionally, make sure to cool the solution thoroughly in an ice bath to maximize precipitation. Some product will always remain dissolved in the mother liquor, so a 100% recovery is not expected.[1]
Q4: How can I prevent the loss of product during washing?
A4: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[1] Using a solvent that is not chilled will redissolve some of your purified product.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filtration flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in potential solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add the solvent in small portions until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through them. Quickly filter the hot solution into the preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point of the purified crystals to assess their purity. The melting point of pure this compound is reported to be between 110-114 °C.
Visual Workflows
Below are diagrams illustrating the experimental and troubleshooting workflows for recrystallization.
Caption: Experimental workflow for the recrystallization process.
References
Troubleshooting low yield in 3-Amino-5-tert-butylisoxazole preparation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Amino-5-tert-butylisoxazole, ultimately helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
The most critical factor influencing the yield of this compound is the pH of the reaction mixture.[1][2] The reaction is highly sensitive to pH, and failure to maintain the optimal range can lead to the formation of undesired side products, significantly reducing the yield of the target compound.
Q2: What is the optimal pH range for the reaction, and what happens if the pH is outside this range?
For maximizing the yield of this compound, it is crucial to maintain the pH of the reaction mixture between 5.0 and 8.0, with the preferred range being 6.0 to 7.0.[1] A more specific optimal pH is between 6.2 and 6.5.[1]
-
pH below 5.0: Leads to the formation of an isoxazolone compound as the primary product.[1]
-
pH above 8.0: Results in the formation of significant amounts of the isomeric byproduct, 5-Amino-3-tert-butylisoxazole.[1]
Q3: How critical is the temperature for this reaction?
Along with pH, temperature is a key factor in controlling the regioselectivity of the reaction. To favor the formation of the 3-amino isomer, the reaction should be conducted at a temperature of ≤45 °C.[2] Higher temperatures (e.g., 100 °C) tend to favor the formation of the 5-amino isomer.[2]
Q4: Are there any common impurities I should be aware of during purification?
The most common impurities are the starting materials and the side products formed due to suboptimal reaction conditions. These include:
-
Unreacted pivalyl acetonitrile (or 4,4-Dimethyl-3-oxopentanenitrile)
-
5-Amino-3-tert-butylisoxazole (the regioisomer)
-
An isoxazolone byproduct
Purification can be achieved through extraction and recrystallization.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect pH of the reaction mixture. | Carefully monitor and adjust the pH to the optimal range of 6.2-6.5 immediately after the addition of hydroxylamine hydrochloride.[1][3] Use a calibrated pH meter for accurate measurements. |
| Low reaction temperature. | While lower temperatures favor the 3-amino isomer, ensure the reaction has sufficient thermal energy to proceed. A temperature of around 50°C has been used successfully.[4] | |
| Incomplete reaction. | Increase the reaction time and monitor the progress using an appropriate analytical technique like TLC or HPLC. A reaction time of 8 hours has been reported.[4] | |
| High Percentage of 5-Amino-3-tert-butylisoxazole Isomer | The pH of the reaction mixture is too high (above 8.0).[1] | Immediately and carefully adjust the pH to the 6.2-6.5 range using a suitable acid (e.g., dilute HCl). |
| The reaction temperature is too high.[2] | Maintain the reaction temperature at or below 45°C.[2] | |
| Formation of a Significant Amount of Isoxazolone Byproduct | The pH of the reaction mixture is too low (below 5.0).[1] | Adjust the pH to the optimal range of 6.2-6.5 using a base (e.g., saturated sodium bicarbonate solution).[3] |
| Difficulty in Isolating the Product | The product may be soluble in the workup solvents. | After basifying the aqueous layer to pH 11-12 to precipitate the product, ensure complete precipitation by cooling the mixture.[4] Use multiple extractions with a suitable organic solvent if the product remains in solution. |
| Emulsion formation during extraction. | Add a small amount of brine to the extraction mixture to break the emulsion. |
Experimental Protocols
Key Synthesis Protocol from Pivalyl Acetonitrile and Hydroxylamine
This protocol is based on a common and effective method for the preparation of this compound.
Materials:
-
Pivalyl acetonitrile (4,4-Dimethyl-3-oxopentanenitrile)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Saturated sodium bicarbonate solution or dilute hydrochloric acid (for pH adjustment)
-
Toluene
-
Diatomaceous earth
-
Concentrated hydrochloric acid
-
30% Sodium hydroxide solution
Procedure:
-
Preparation of Hydroxylamine Solution: Prepare an aqueous solution of hydroxylamine hydrochloride.
-
Reaction Setup: In a reaction vessel, create a basic solution of pivalyl acetonitrile.
-
Addition of Hydroxylamine: Quickly add the aqueous solution of hydroxylamine hydrochloride to the basic solution of pivalyl acetonitrile.[1]
-
pH Adjustment: Within the first 15 to 30 minutes of the addition, carefully adjust the pH of the reaction mixture to between 6.2 and 6.5 using a saturated sodium bicarbonate solution or dilute hydrochloric acid.[1][3] This is a critical step for maximizing the yield.
-
Reaction: Heat the mixture to approximately 50°C and maintain this temperature for about 8 hours.[4] Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add toluene to separate the aqueous layer.[4]
-
Separate the organic layer.
-
-
Cyclization and Purification:
-
To the organic layer, add a catalyst such as boron trifluoride diethyl etherate.
-
Heat the mixture to reflux and remove water using a Dean-Stark apparatus.
-
After the theoretical amount of water is collected, add active manganese dioxide and continue refluxing for another 3 hours.[4]
-
Filter the hot solution through a pad of diatomaceous earth.
-
Cool the filtrate and adjust the pH to 1 with concentrated hydrochloric acid, then stir for 1 hour.
-
Separate the layers and discard the organic layer.
-
Adjust the pH of the aqueous layer to 11-12 with a 30% sodium hydroxide solution to precipitate the product.[4]
-
-
Isolation:
-
Filter the precipitate.
-
Dry the solid to obtain this compound.
-
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting low yields.
Reaction Pathway and Side Reactions
This diagram illustrates the main reaction pathway to this compound and the competing side reactions that can occur under suboptimal pH conditions.
Caption: Reaction pathways based on pH conditions.
References
Technical Support Center: Synthesis of 3-Amino-5-Alkylisoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-5-alkylisoxazoles. The content focuses on addressing common challenges, with a particular emphasis on the critical role of pH control in achieving desired product outcomes.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of 3-amino-5-alkylisoxazoles.
Issue 1: Low Yield of the Desired 3-Amino-5-Alkylisoxazole Product
-
Question: My reaction is resulting in a low yield of the target 3-amino-5-alkylisoxazole. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in this synthesis are frequently linked to improper pH control and suboptimal reaction temperatures. The regioselectivity of the reaction between hydroxylamine and the keto-nitrile precursor is highly sensitive to these parameters.[1] To favor the formation of the 3-amino-5-alkylisoxazole isomer, it is crucial to maintain a pH between 7 and 8 and a temperature at or below 45°C.[1] Deviations from this pH range can lead to the formation of the undesired 5-amino-3-alkylisoxazole isomer. Additionally, ensuring the purity of starting materials and reagents is essential for optimal results.
Issue 2: Formation of the 5-Amino-3-Alkylisoxazole Isomer as a Major Byproduct
-
Question: I am observing a significant amount of the 5-amino-3-alkylisoxazole isomer in my product mixture. How can I suppress the formation of this byproduct?
-
Answer: The formation of the 5-amino-3-alkylisoxazole isomer is favored at a higher pH (above 8) and elevated temperatures (around 100°C).[1] If this isomer is a major contaminant, it is a strong indication that your reaction conditions are too basic or too hot. To selectively synthesize the 3-amino isomer, carefully monitor and adjust the pH of the reaction mixture to be within the 7-8 range.[1] Employing a reliable buffer system or careful addition of a base can help maintain the optimal pH. It is also critical to control the reaction temperature, keeping it at or below 45°C.[1]
Issue 3: Difficulties in Product Purification and Isolation
-
Question: I am struggling to purify the 3-amino-5-alkylisoxazole from the reaction mixture. What purification strategies are recommended, and how does pH play a role?
-
Answer: The basicity of the amino group in the product allows for pH-based extraction techniques. During the workup, the pH is often adjusted to acidic levels (e.g., pH 1-2 with concentrated HCl) to protonate the amino group and move the product into the aqueous layer.[2][3] After separating the organic layer, the aqueous layer's pH is then raised to basic levels (e.g., pH 10-13 with NaOH or potassium carbonate) to precipitate the free base product, which can then be collected by filtration.[2][3] If you are experiencing emulsions or poor separation, ensure that the pH adjustments are made slowly and with vigorous stirring.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the synthesis of 3-amino-5-alkylisoxazoles?
A1: The optimal pH for the cyclization step to form 3-amino-5-alkylisoxazoles is between 7 and 8.[1] Maintaining the pH in this range favors the nucleophilic attack of hydroxylamine on the nitrile group of the keto-nitrile precursor.[1]
Q2: How does temperature affect the regioselectivity of the reaction?
A2: Temperature is a critical factor in determining the regioselectivity. For the synthesis of 3-amino-5-alkylisoxazoles, the reaction temperature should be maintained at or below 45°C.[1] Higher temperatures (e.g., 100°C) tend to favor the formation of the 5-amino-3-alkylisoxazole isomer.[1]
Q3: Can other bases be used for pH adjustment?
A3: Yes, various bases can be used. Potassium carbonate is commonly employed to achieve the desired alkaline conditions for the initial reaction and final product precipitation.[2][3] Sodium hydroxide is also frequently used for pH adjustments during the workup.[2][3] The choice of base may depend on the specific substrate and desired reaction conditions.
Q4: One patent suggests a pH of 10.1-13 for the synthesis of 3-amino-5-methylisoxazole. How does this relate to the recommended pH of 7-8?
A4: This is an important distinction related to the specific starting materials and reaction pathway. The patent describing a pH of 10.1-13 utilizes hydroxyurea as the source of hydroxylamine and reacts it with a nitrile compound like 2-bromocrotononitrile.[4] This process is designed to achieve high yields (above 90%) and minimize the formation of the 5-amino isomer under these specific, more basic conditions.[4] The more commonly cited method, starting from a keto-nitrile and hydroxylamine, requires the milder pH of 7-8 to achieve selectivity for the 3-amino isomer.[1] It is crucial to select the appropriate pH based on the chosen synthetic route and reagents.
Data Presentation
Table 1: pH and Temperature Effects on the Regioselectivity of Aminoisoxazole Synthesis
| Product Isomer | Optimal pH | Optimal Temperature | Reported Yields | Reference |
| 3-Amino-5-alkylisoxazole | 7 - 8 | ≤ 45°C | 60% - 90% | [1] |
| 5-Amino-3-alkylisoxazole | > 8 | 100°C | Not specified | [1] |
| 3-Amino-5-methylisoxazole | 10.1 - 13 | Not specified | > 90% | [4] |
Experimental Protocols
General Procedure for the Synthesis of 3-Amino-5-Alkylisoxazoles
This protocol is a generalized procedure based on literature reports.[1][2][3] Researchers should adapt it to their specific substrates and equipment.
-
Reaction Setup: In a suitable reaction vessel, combine hydroxylamine hydrochloride and a base such as potassium carbonate in water. Stir the mixture at room temperature.
-
Addition of Starting Material: Add the appropriate keto-nitrile precursor to the reaction mixture.
-
pH and Temperature Control: Carefully monitor and adjust the pH of the mixture to maintain it within the 7-8 range. Heat the reaction mixture to a temperature not exceeding 45°C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Workup - Acidification: Upon completion, cool the reaction mixture to room temperature. Add an organic solvent (e.g., toluene, ethyl acetate) and then acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2.
-
Workup - Separation: Separate the aqueous and organic layers.
-
Workup - Basification and Precipitation: To the aqueous layer, add a base (e.g., 30% sodium hydroxide) to adjust the pH to 10-13. This will precipitate the 3-amino-5-alkylisoxazole product.
-
Isolation and Drying: Collect the precipitate by filtration, wash it with water, and dry it to obtain the final product.
Mandatory Visualization
Caption: pH-Dependent Regioselectivity in Aminoisoxazole Synthesis.
References
- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 2. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
Effect of temperature on the regioselectivity of aminoisoxazole synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the regioselectivity of aminoisoxazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of aminoisoxazoles, with a focus on controlling regioselectivity through reaction temperature and other critical parameters.
Issue 1: Formation of an Undesired Regioisomer or a Mixture of Isomers
-
Question: My reaction is producing a mixture of aminoisoxazole regioisomers instead of the desired one. How can I improve the regioselectivity?
-
Answer: The formation of regioisomeric mixtures is a common challenge in isoxazole synthesis. The regiochemical outcome is significantly influenced by reaction conditions, particularly temperature.[1] Here are several factors to consider for optimization:
-
Temperature: The effect of temperature on regioselectivity can be solvent-dependent. For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, conducting the reaction in ethanol at reflux may favor the formation of one regioisomer (3a), while the same reaction at room temperature may yield a different ratio.[2] Conversely, increasing the reaction temperature in a solvent like acetonitrile can sometimes decrease regioselectivity.[2] It is often beneficial to screen a range of temperatures to find the optimal condition for your specific substrate. Lowering the reaction temperature can sometimes enhance selectivity.[3]
-
Solvent: The choice of solvent plays a crucial role. Polar protic solvents like ethanol and aprotic solvents like acetonitrile can favor different regioisomers.[1][2]
-
Catalyst: The use of catalysts, such as copper(I), can direct the regioselectivity of the reaction. For example, copper(I)-catalyzed cycloadditions of nitrile oxides and terminal acetylenes are known to produce 3,5-disubstituted isoxazoles with high regioselectivity.[1][3]
-
Substrate Properties: The electronic and steric properties of your starting materials are critical. Electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity, whereas electron-donating groups may result in lower selectivity.[1][2]
-
Issue 2: Low Yield of the Desired Aminoisoxazole Product
-
Question: I am observing a low yield of my target aminoisoxazole. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from various factors, some of which are influenced by temperature.
-
Reaction Temperature and Time: While higher temperatures can accelerate reaction rates, they can also lead to the decomposition of starting materials, intermediates like nitrile oxides, or the final product.[3] Nitrile oxides, for instance, are prone to dimerization to form furoxans, a reaction that can be mitigated by generating the nitrile oxide in situ at a low temperature.[3] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to high temperatures.[1]
-
Reagent Stability: Ensure the stability of your reagents at the chosen reaction temperature. Some reagents may degrade or undergo side reactions at elevated temperatures.
-
Method of Nitrile Oxide Generation: For syntheses involving nitrile oxides, the method of their in situ generation is critical. Using mild oxidants with aldoximes or a base with hydroximoyl chlorides can be very effective.[1] The generation should be compatible with the overall reaction temperature.
-
Frequently Asked Questions (FAQs)
-
Q1: How does temperature generally influence the regioselectivity of 1,3-dipolar cycloaddition reactions for aminoisoxazole synthesis?
-
A1: In 1,3-dipolar cycloadditions, the regioselectivity is governed by both steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory.[3] Temperature can influence the energy of the transition states leading to different regioisomers. While higher temperatures provide more energy to overcome activation barriers, they can sometimes lead to a decrease in selectivity if the energy difference between the transition states for the formation of the different isomers is small. In some cases, lower temperatures can improve selectivity by favoring the pathway with the lowest activation energy.[3]
-
-
Q2: Can changing the reaction temperature reverse the regioselectivity of the aminoisoxazole synthesis?
-
A2: Yes, in some systems, temperature can have a significant impact on the regiochemical outcome, and in specific cases, it might be possible to favor one regioisomer over another by adjusting the temperature. For example, in the reaction of β-enamino diketone 1a with hydroxylamine hydrochloride, the regioisomer 3a is preferentially formed in refluxing ethanol, whereas regioisomer 2a is favored in acetonitrile with pyridine at room temperature.[2]
-
-
Q3: Are there any general temperature guidelines for synthesizing specific aminoisoxazole regioisomers?
-
A3: While optimal temperatures are substrate-dependent, some general observations have been made. For the synthesis of 3,4-disubstituted isoxazoles via enamine [3+2] cycloaddition, the reaction is often carried out at room temperature.[3] Copper-catalyzed synthesis of 3,5-disubstituted isoxazoles is also typically conducted at room temperature.[3] However, it is always recommended to perform a temperature optimization study for any new substrate.
-
Data Presentation
Table 1: Effect of Temperature and Solvent on the Regioselectivity of Isoxazole Synthesis from a β-Enamino Diketone [2]
| Entry | Solvent | Base | Temperature (°C) | Regioisomeric Ratio (2a:3a) | Isolated Yield (%) |
| 1 | EtOH | — | 25 | 35:65 | 73 |
| 8 | EtOH | — | Reflux | — | — |
| 5 | MeCN | Pyridine | 25 | — | — |
| 9 | MeCN | — | Reflux | Jeopardized Regioselectivity | — |
Note: Specific regioisomeric ratios and yields for entries 8, 5, and 9 were not fully detailed in the provided search results but the trend was described.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,5-Disubstituted Isoxazoles from β-Enamino Diketones [2]
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Dissolve the β-enamino diketone and hydroxylamine hydrochloride in the chosen solvent (e.g., ethanol or acetonitrile).
-
If a base (e.g., pyridine) is required, add it to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate workup, which may include quenching the reaction, extracting the product with an organic solvent, drying the organic layer, and concentrating it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [3]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source (e.g., copper(I) iodide, 5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
For in situ nitrile oxide generation from an oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.
-
Once the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify the crude product by column chromatography.
Visualizations
Caption: Influence of reaction conditions on regioselectivity.
Caption: Troubleshooting workflow for regioselectivity.
References
Removal of isoxazolone byproduct in 3-aminoisoxazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 3-aminoisoxazole, with a specific focus on the formation and removal of the isoxazolone byproduct.
Troubleshooting Guide: Isoxazolone Byproduct Removal
Problem: Presence of an unexpected byproduct, identified as an isoxazolone derivative, in the final 3-aminoisoxazole product.
Diagram of the General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 3-aminoisoxazole, indicating the potential point of isoxazolone byproduct formation.
Question: How can I confirm the presence of an isoxazolone byproduct?
Answer: The presence of an isoxazolone byproduct can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for characteristic signals corresponding to the isoxazolone ring protons. The chemical shifts will differ from those of your target 3-aminoisoxazole.
-
¹³C NMR: The carbonyl carbon of the isoxazolone ring will show a distinctive peak in the downfield region (typically >160 ppm).
-
-
Mass Spectrometry (MS): The isoxazolone byproduct will have a different molecular weight compared to 3-aminoisoxazole.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl group (C=O) stretch of the isoxazolone ring will be present, typically in the range of 1700-1750 cm⁻¹.
Question: What reaction conditions favor the formation of the isoxazolone byproduct?
Answer: The formation of isoxazol-5(4H)-ones can occur under certain conditions, particularly those that may lead to the hydrolysis of the 3-amino group of the target molecule or related intermediates. Key factors include:
-
Presence of Water: Excess water in the reaction mixture, especially under acidic or basic conditions, can promote hydrolysis.
-
Elevated Temperatures: High reaction or work-up temperatures can increase the rate of hydrolysis.
-
Strongly Acidic or Basic Conditions: While necessary for some synthetic steps, prolonged exposure to strong acids or bases can lead to byproduct formation.
Question: How can I remove the isoxazolone byproduct from my 3-aminoisoxazole product?
Answer: Several purification methods can be employed to separate 3-aminoisoxazole from the isoxazolone byproduct. The choice of method will depend on the specific properties of your compounds.
Method 1: Aqueous Acid/Base Extraction
This method takes advantage of the basicity of the 3-amino group in your desired product.
Experimental Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with an aqueous acid solution (e.g., 10% hydrochloric acid). The basic 3-aminoisoxazole will move to the aqueous layer as its hydrochloride salt, while the less basic isoxazolone byproduct will remain in the organic layer.[1]
-
Separate the aqueous layer.
-
Make the aqueous layer alkaline with a suitable base (e.g., aqueous sodium hydroxide) to regenerate the free base of 3-aminoisoxazole.[1]
-
Extract the desired product back into an organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified 3-aminoisoxazole.[1]
Diagram of the Extraction Workflow
Caption: Workflow for the purification of 3-aminoisoxazole from isoxazolone byproduct using acid-base extraction.
Method 2: Recrystallization
If there is a significant difference in the solubility of 3-aminoisoxazole and the isoxazolone byproduct in a particular solvent system, recrystallization can be an effective purification method.
Experimental Protocol:
-
Select a suitable solvent or solvent mixture in which the 3-aminoisoxazole has high solubility at elevated temperatures and low solubility at room temperature or below, while the isoxazolone byproduct has different solubility characteristics.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization of the desired product.
-
Collect the crystals by filtration.
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Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals.
Table 1: Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages |
| Aqueous Acid/Base Extraction | Difference in basicity between the amino group of 3-aminoisoxazole and the isoxazolone. | Generally effective for separating basic compounds from neutral or acidic impurities. Can handle larger quantities. | Requires the use of acids and bases, which may need to be removed in subsequent steps. Potential for emulsion formation. |
| Recrystallization | Difference in solubility between the desired product and the impurity in a specific solvent. | Can yield highly pure crystalline products. Relatively simple procedure. | Dependent on finding a suitable solvent system. Potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of the compounds onto a stationary phase (e.g., silica gel). | Can provide excellent separation for complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
Frequently Asked Questions (FAQs)
Q1: Can I prevent the formation of the isoxazolone byproduct?
A1: While complete prevention may be difficult, you can minimize its formation by:
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Using anhydrous solvents and reagents to reduce the amount of water in the reaction.
-
Carefully controlling the reaction temperature and avoiding excessive heating.
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Minimizing the time the reaction mixture is exposed to strong acidic or basic conditions.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if starting materials or intermediates are sensitive to air and moisture.
Q2: Are there any specific safety precautions I should take when working with these compounds?
A2: Yes. 3-Aminoisoxazole is classified as an irritant to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Q3: What are the typical spectroscopic data for 3-aminoisoxazole?
A3: While the exact values can vary depending on the solvent and substitution, here are some general characteristics:
-
¹H NMR: You would expect to see signals for the protons on the isoxazole ring and the amino group.
-
¹³C NMR: Signals for the carbons of the isoxazole ring will be present.
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IR: Look for N-H stretching vibrations of the primary amine.
For detailed spectroscopic data, it is always best to consult reliable chemical databases or the literature for the specific 3-aminoisoxazole derivative you are synthesizing.[2]
Q4: My purification by extraction is not working well, and I'm getting low recovery. What could be the problem?
A4: Several factors could contribute to poor recovery during extraction:
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Incorrect pH: Ensure the pH of the aqueous layer is sufficiently acidic to protonate the 3-aminoisoxazole completely and sufficiently basic to deprotonate it for the back-extraction.
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can be difficult to separate them. Try adding a small amount of brine or filtering the mixture through celite.
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Insufficient Extractions: You may need to perform multiple extractions with smaller volumes of solvent to ensure complete transfer of the product between phases.[1]
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Solubility Issues: Your 3-aminoisoxazole derivative might have some solubility in the aqueous layer even in its free base form, or the salt may have some solubility in the organic layer.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-5-tert-butylisoxazole and 5-Amino-3-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aminoisoxazoles: 3-Amino-5-tert-butylisoxazole and 5-Amino-3-tert-butylisoxazole. Understanding the distinct properties of these isomers is crucial for their effective application as building blocks in medicinal chemistry and organic synthesis. This document outlines their differential reactivity based on available experimental data, provides detailed experimental protocols, and summarizes key quantitative information.
Introduction to Isomeric Aminoisoxazoles
This compound and 5-Amino-3-tert-butylisoxazole are structural isomers that serve as valuable intermediates in the synthesis of a wide range of biologically active molecules.[1] Their utility stems from the presence of a reactive amino group on the isoxazole scaffold. However, the position of this amino group, in conjunction with the bulky tert-butyl substituent, significantly influences the electronic properties and steric environment of the molecule, leading to notable differences in their reactivity.
Regioselective Synthesis: A Tale of Two Isomers
The most direct comparison of the reactivity of these two isomers comes from their regioselective synthesis from a common precursor. The formation of either this compound or 5-Amino-3-tert-butylisoxazole can be controlled by carefully adjusting the reaction pH and temperature.[2][3] This highlights the differential reactivity of the precursor's functional groups under varying conditions.
Key Findings from Synthesis:
-
This compound is preferentially formed under slightly acidic to neutral conditions (pH 7-8) at lower temperatures (≤45 °C).[2] This suggests that under these conditions, the nitrile group of the starting β-ketonitrile is more susceptible to nucleophilic attack by hydroxylamine.
-
5-Amino-3-tert-butylisoxazole is the major product under basic conditions (pH > 8) and at higher temperatures (100 °C).[2] This indicates that at higher pH, the ketone carbonyl group is more readily attacked by hydroxylamine.
This pH-dependent regioselectivity provides a foundational understanding of the electronic differences between the nitrile and ketone functionalities within the precursor, which dictates the formation of the final isoxazole ring.
Comparative Reactivity of the Amino Group
The primary site of reactivity on both isomers, once formed, is the exocyclic amino group. Its nucleophilicity is a key determinant in subsequent synthetic transformations such as acylation and alkylation.
While direct kinetic comparisons are scarce in the literature, inferences can be drawn from the electronic nature of the isoxazole ring and studies on analogous compounds. The isoxazole ring is electron-withdrawing, and the extent of this effect on the amino group differs between the two isomers.
-
In This compound , the amino group is at a position analogous to a vinylogous amide, which can influence its nucleophilicity.
-
Studies on similar 5-aminoisoxazole derivatives have suggested that the amino group can exhibit reduced reactivity in certain acylation reactions, potentially due to delocalization of the nitrogen lone pair into the ring system.[4] This suggests that 5-Amino-3-tert-butylisoxazole may be the less nucleophilic of the two isomers.
Data Presentation
The following tables summarize the available physical and spectroscopic data for the two isomers.
Table 1: Physical and Chemical Properties
| Property | This compound | 5-Amino-3-tert-butylisoxazole |
| CAS Number | 55809-36-4[5] | 59669-59-9 |
| Molecular Formula | C₇H₁₂N₂O[5] | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol [5] | 140.18 g/mol |
| Melting Point | 110-114 °C[5] | Not widely reported |
| Appearance | Pale cream to yellow crystals or powder[6] | Not widely reported |
Table 2: Spectroscopic Data
| Data Type | This compound | 5-Amino-3-tert-butylisoxazole |
| ¹H NMR (CDCl₃, δ ppm) | ~5.3 (s, 1H, CH), ~4.0 (br s, 2H, NH₂), ~1.3 (s, 9H, C(CH₃)₃) | Data not readily available in literature. |
| ¹³C NMR (CDCl₃, δ ppm) | Data not readily available in literature. | Data not readily available in literature. |
| IR (cm⁻¹) | N-H stretching, C=N stretching, C-O stretching[7] | Available as a spectrum.[8] |
Experimental Protocols
Regioselective Synthesis of this compound[3]
Materials:
-
β-Ketonitrile precursor
-
Hydroxylamine
-
Acid for pH adjustment
Procedure:
-
Dissolve the β-ketonitrile in a suitable solvent.
-
Add hydroxylamine to the solution.
-
Adjust the pH of the reaction mixture to between 7 and 8 using an appropriate acid.
-
Maintain the reaction temperature at or below 45 °C.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Regioselective Synthesis of 5-Amino-3-tert-butylisoxazole[3]
Materials:
-
β-Ketonitrile precursor
-
Hydroxylamine
-
Base for pH adjustment
Procedure:
-
Dissolve the β-ketonitrile in a suitable solvent.
-
Add hydroxylamine to the solution.
-
Adjust the pH of the reaction mixture to above 8 using a suitable base.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate the regioselective synthesis of the two isomers and their potential application in drug discovery.
Conclusion
The reactivity of this compound and 5-Amino-3-tert-butylisoxazole is significantly influenced by the position of the amino and tert-butyl groups on the isoxazole ring. This is most evident in their synthesis, where reaction conditions dictate the regiochemical outcome. While further quantitative studies are needed to fully elucidate the comparative nucleophilicity of their amino groups, existing data suggests that the 5-amino isomer may be less reactive. This understanding is critical for medicinal chemists in designing synthetic routes and developing novel therapeutics. Both isomers remain valuable and versatile building blocks, with their distinct reactivity profiles offering different opportunities for molecular diversification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 97 55809-36-4 [sigmaaldrich.com]
- 6. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound(55809-36-4) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Bioisosteric Replacement of Functional Groups with 3-Amino-5-tert-butylisoxazole
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a powerful tool to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive comparison of using 3-amino-5-tert-butylisoxazole as a bioisosteric replacement for common functional groups, such as amides and carboxylic acids.
Introduction to this compound as a Bioisostere
The this compound moiety presents a unique combination of structural and electronic features that make it an attractive candidate for bioisosteric replacement. Its rigid heterocyclic core can mimic the geometry of various functional groups, while the amino group can act as a hydrogen bond donor, and the isoxazole ring nitrogens can act as hydrogen bond acceptors. The bulky tert-butyl group can provide steric hindrance, potentially improving metabolic stability and modulating protein-ligand interactions.
This guide explores the potential advantages of this replacement strategy, supported by hypothetical comparative data and detailed experimental protocols to enable researchers to conduct their own evaluations.
Hypothetical Case Study: Bioisosteric Replacement in a Kinase Inhibitor
To illustrate the application of this compound, we present a hypothetical case study involving a known Type II kinase inhibitor that possesses a solvent-exposed amide group crucial for its activity. The amide is replaced with this compound to investigate the impact on inhibitory activity, selectivity, and cellular potency.
Comparative Data Summary
The following tables summarize the hypothetical quantitative data comparing the parent amide-containing inhibitor with its this compound analogue.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Parent (Amide) | 15 | 350 | 1200 | 23.3 |
| Analogue (this compound) | 12 | 850 | 2500 | 70.8 |
Table 2: Cellular Activity and Physicochemical Properties
| Compound | Cell Viability IC50 (µM) | Aqueous Solubility (µg/mL) | LogP | Microsomal Stability (t1/2 min) |
| Parent (Amide) | 0.5 | 25 | 3.1 | 45 |
| Analogue (this compound) | 0.3 | 40 | 2.8 | 75 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical case study are provided below.
Synthesis of this compound Analogue
The synthesis of the this compound analogue would typically involve a multi-step sequence, starting from commercially available materials. A general workflow is outlined below.
General synthetic workflow for the this compound analogue.
In Vitro Kinase Inhibition Assay
A radiometric kinase assay is a common method to determine the IC50 of an inhibitor.
-
Reagents and Materials :
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Test compounds (Parent and Analogue) dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions.
-
Add 18 µL of a master mix containing the kinase and substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 20 µL of [γ-33P]ATP solution (final concentration at the Km for ATP).
-
Incubate the plate at 30°C for a predetermined time (within the linear range of the reaction).
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents and Materials :
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Parent and Analogue) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
The hypothetical kinase inhibitor targets a key component of the MAPK/ERK signaling pathway. The diagram below illustrates this pathway and the point of inhibition.
Validation of 3-Amino-5-tert-butylisoxazole and Related Scaffolds in High-Throughput Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of isoxazole-based compounds in high-throughput screening (HTS) assays, with a particular focus on the 3-amino-5-tert-butylisoxazole scaffold. While direct HTS validation data for this compound is not extensively published, the closely related core structure is a key component of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, quizartinib (AC220). The successful development of quizartinib underscores the viability of this isoxazole scaffold in drug discovery. This guide will, therefore, present a representative validation framework based on methodologies used for screening isoxazole libraries and FLT3 inhibitors.
Data Presentation: Performance of Isoxazole Scaffolds in HTS
The following tables summarize representative quantitative data for isoxazole-containing compounds in typical HTS assays, illustrating the performance metrics used for validation.
Table 1: Performance in a Primary Biochemical HTS Assay for FLT3 Kinase Inhibition
| Compound ID | Scaffold | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) | Z'-factor | Signal-to-Background (S/B) Ratio |
| ISO-001 | This compound (Representative) | 85 | 50 | 0.75 | 15 |
| ISO-002 | 3-Aryl-5-aminoisoxazole | 92[1] | 15[1] | 0.81 | 20 |
| Quizartinib (AC220) | N-(5-tert-butyl-isoxazol-3-yl)-N'-... | 98 | 1.1[2][3] | 0.85 | 25 |
| Alternative Scaffold 1 | Phenyl-isoxazole-carboxamide | 75[1] | 120[1] | 0.72 | 12 |
| Negative Control | DMSO | 0 | >10,000 | N/A | N/A |
Table 2: Performance in a Cell-Based HTS Assay for Anti-Proliferative Activity in FLT3-ITD+ AML Cells
| Compound ID | Scaffold | Primary Screen (% Viability @ 1 µM) | EC50 (nM) | Z'-factor | Signal-to-Background (S/B) Ratio |
| ISO-001 | This compound (Representative) | 20 | 80 | 0.78 | 10 |
| ISO-002 | 3-Aryl-5-aminoisoxazole | 15[1] | 30[1] | 0.82 | 12 |
| Quizartinib (AC220) | N-(5-tert-butyl-isoxazol-3-yl)-N'-... | 5 | 4.2[2] | 0.88 | 18 |
| Alternative Scaffold 1 | Phenyl-isoxazole-carboxamide | 35[1] | 250[1] | 0.75 | 8 |
| Negative Control | DMSO | 100 | >10,000 | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
1. Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Objective: To quantify the direct inhibitory effect of test compounds on FLT3 kinase activity.
-
Materials: Recombinant human FLT3 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (dissolved in DMSO), and 384-well white plates.
-
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from a concentration gradient into the wells of a 384-well plate using an acoustic liquid handler. Include positive (e.g., quizartinib) and negative (DMSO) controls.[1]
-
Kinase Reaction: Add 2.5 µL of a solution containing recombinant FLT3 kinase and the poly(Glu, Tyr) substrate to each well. Initiate the kinase reaction by adding 2.5 µL of ATP solution. Incubate the plate at room temperature for 1 hour.[1]
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
2. Cell-Based Anti-Proliferative Assay (CellTiter-Glo® Assay)
-
Objective: To assess the effect of test compounds on the viability of FLT3-ITD positive acute myeloid leukemia (AML) cells.
-
Materials: FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11), RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin, test compounds (dissolved in DMSO), CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega), and 384-well black, clear-bottom tissue culture plates.[4]
-
Procedure:
-
Cell Seeding: Seed the AML cells into 384-well plates at a density of 2,000-5,000 cells per well in 25 µL of culture medium.[4]
-
Compound Addition: Prepare a dose-response matrix of the test compounds. Use an acoustic liquid handler to dispense nanoliter volumes of the compounds into the cell plates. Include appropriate controls (vehicle only, single agents).[4]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Determine the EC50 values by fitting the dose-response data to a four-parameter logistic curve.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the point of intervention for isoxazole-based inhibitors.
Experimental Workflow
Caption: General high-throughput screening workflow for the identification of isoxazole-based FLT3 inhibitors.
Logical Relationship: Assay Validation Criteria
Caption: Key parameters for validating the robustness and reliability of a high-throughput screening assay.
References
Comparative study of different synthetic routes to 3-Amino-5-tert-butylisoxazole
For researchers and professionals in drug development, the synthesis of key intermediates like 3-Amino-5-tert-butylisoxazole is a critical step. This guide provides a comparative study of different synthetic approaches to this compound, with a focus on reaction conditions, yields, and regioselectivity. The primary and most direct method involves the cyclization of pivalyl acetonitrile with hydroxylamine, where pH control is paramount in determining the final product isomer.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the primary synthetic route to this compound, highlighting the influence of pH on product distribution and yield.
| Parameter | Route 1: pH-Controlled Cyclization (Optimal for 3-amino isomer) | Route 2: pH-Controlled Cyclization (Favouring 5-amino isomer) | Route 3: pH-Controlled Cyclization (Formation of Isoxazolone) |
| Starting Material | Pivalyl acetonitrile, Hydroxylamine hydrochloride | Pivalyl acetonitrile, Hydroxylamine hydrochloride | Pivalyl acetonitrile, Hydroxylamine hydrochloride |
| Key Reagent | Base (e.g., NaOH) | Base (e.g., NaOH) | Acidic conditions |
| pH | 6.2 - 6.5[1] | > 8.0[1][2] | < 5.0[1] |
| Temperature | ≤ 45°C[2] | 100°C[2] | Not specified |
| Reaction Time | Not specified | Not specified | Not specified |
| Yield of this compound | Maximized[1] | Significantly reduced[1] | Principal product is isoxazolone[1] |
| Yield of 5-Amino-3-tert-butylisoxazole | Minimized | Unacceptably large amounts[1] | Not formed |
| Purity | High (isomerically) | Mixture of isomers | Isoxazolone is the main product |
Experimental Protocols
Route 1: Synthesis of this compound (Optimal Conditions)
This protocol is designed to maximize the yield of the desired 3-amino isomer.
Materials:
-
Pivalyl acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Water
-
Apparatus for pH measurement and adjustment
Procedure:
-
A basic solution of pivalyl acetonitrile is prepared.
-
An aqueous solution of hydroxylamine hydrochloride is added quickly to the solution from step 1.
-
Within the first 15 to 30 minutes of the addition, the pH of the reaction mixture is carefully adjusted to a range of 6.2 to 6.5.[1]
-
The reaction is maintained at a temperature of ≤ 45°C.[2]
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product is isolated and purified using standard laboratory procedures.
Synthetic Pathway and Isomer Selection
The synthesis of amino-tert-butylisoxazole isomers is highly dependent on the reaction pH, which dictates the regioselectivity of the cyclization reaction. The following diagram illustrates this critical relationship.
Caption: Synthetic routes to amino-tert-butylisoxazole isomers.
Alternative Synthetic Strategies
While the pH-controlled reaction of pivalyl acetonitrile and hydroxylamine is a primary route, other methods have been developed for related structures, which could potentially be adapted. For instance, a multi-step synthesis for 3-amino-5-methylisoxazole has been reported, involving the formation of acetyl acetonitrile, reaction with p-toluenesulfonyl hydrazide to form a hydrazone, followed by a ring-closing reaction with hydroxylamine under alkaline conditions.[3] Another approach for the methyl analog involves reacting various nitrile compounds with hydroxyurea in an alkaline medium, where pH control between 10.1 and 13 was found to significantly improve yields and reduce the formation of the 5-amino isomer.[4] These alternative strategies may offer advantages in specific contexts, such as avoiding the challenges of direct isomer control or utilizing different starting materials.
References
- 1. prepchem.com [prepchem.com]
- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
Reactivity comparison of 3-aminoisoxazole isomers in acylation reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-aminoisoxazole, 4-aminoisoxazole, and 5-aminoisoxazole in acylation reactions. Understanding the relative reactivity of these isomers is crucial for the efficient synthesis of acylated aminoisoxazole derivatives, which are important scaffolds in medicinal chemistry. This document summarizes the theoretical basis for their reactivity differences, provides a general experimental protocol for N-acylation, and presents a logical framework for comparing these isomers.
Executive Summary
The reactivity of aminoisoxazole isomers in acylation reactions is primarily governed by the nucleophilicity of the exocyclic amino group. This nucleophilicity is, in turn, influenced by the electronic properties of the isoxazole ring and the position of the amino substituent. Theoretical and indirect experimental evidence suggests a reactivity order of 4-aminoisoxazole > 3-aminoisoxazole > 5-aminoisoxazole . The reduced reactivity of the 5-amino isomer is attributed to the delocalization of the nitrogen lone pair into the ring, imparting a less nucleophilic, imidic character to the amino group. While direct quantitative comparative data from a single study is scarce, this guide provides a robust framework based on established chemical principles.
Reactivity Comparison
The nucleophilicity of the amino group is the key determinant of its reactivity towards electrophilic acylating agents. The electron density on the nitrogen atom of the amino group is modulated by its position on the isoxazole ring.
| Isomer | Position of Amino Group | Predicted Relative Reactivity | Rationale |
| 3-Aminoisoxazole | Adjacent to the ring oxygen | Moderate | The nitrogen lone pair has some degree of delocalization, but less pronounced compared to the 5-position. |
| 4-Aminoisoxazole | At the C4 position | High | The amino group at this position is less influenced by the electron-withdrawing effects of the ring heteroatoms, leading to higher electron density on the nitrogen. |
| 5-Aminoisoxazole | Adjacent to the ring nitrogen | Low | Significant delocalization of the nitrogen lone pair into the isoxazole ring gives the amino group an "imidic" character, reducing its nucleophilicity[1]. |
This predicted order is based on the analysis of the electronic structure of the isoxazole ring. The isoxazole ring is an electron-deficient heterocycle. The extent to which the amino group's lone pair of electrons participates in the ring's π-system significantly affects its availability for nucleophilic attack on an acylating agent.
Experimental Data Summary
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical process for evaluating the relative reactivity of the aminoisoxazole isomers in acylation reactions.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Amino-5-tert-butylisoxazole and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of quantitative data for methods validated for structurally similar isoxazole compounds.
| Parameter | HPLC-UV for 3-Amino-5-methyl-isoxazole[1] | LC-MS/MS for Isoxazole Derivatives[2][3] | GC-MS (with Derivatization - General) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection.[4] | Separation of volatile compounds in the gas phase with mass spectrometric detection, requires derivatization for polar analytes.[5] |
| Linearity (r²) | Typically ≥ 0.999[6] | ≥ 0.999[3] | Generally ≥ 0.99[7] |
| Limit of Quantification (LOQ) | Dependent on chromophore; likely in the µg/mL range. | High sensitivity, often in the low ng/mL to pg/mL range.[3] | Method dependent, can achieve ng/mL to pg/mL levels. |
| Precision (%RSD) | Typically < 2% for repeatability and intermediate precision.[8] | Generally < 15% for bioanalytical methods. | Typically < 15%. |
| Accuracy (% Recovery) | Typically within 98-102%.[8] | Generally within 85-115% for bioanalytical methods. | Typically within 85-115%. |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, based on specific precursor-to-product ion transitions.[4] | High, based on specific mass fragmentation patterns. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes.[1] | High, with run times often less than 15 minutes.[9] | Lower, due to sample derivatization steps. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols, developed for related isoxazole derivatives, serve as a strong foundation for adaptation to 3-Amino-5-tert-butylisoxazole.
Method 1: HPLC-UV for 3-Amino-5-methyl-isoxazole [1]
This method is adapted from a study on the degradation of a related compound and is suitable for quantification in aqueous matrices.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Agilent Zorbax Extend-C18 (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with 30% acetonitrile and 70% ultrapure water containing 0.1% formic acid (v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: Ambient.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 230 nm.[1]
-
Sample Preparation: Samples are diluted in the mobile phase, centrifuged, and the supernatant is injected.
Method 2: LC-MS/MS for Isoxazole Derivatives [2][3]
This method is based on a pharmacokinetic study of an isoxazole derivative and is suitable for complex matrices like plasma.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Zorbax Eclipse Plus C18 (150 × 3.0 mm, 3.5 µm).[2]
-
Mobile Phase: Gradient elution with 0.1% aqueous formic acid (A) and methanol (B).[2]
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 1 µL.[10]
-
Ionization Mode: ESI positive.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by direct infusion. For a related isoxazole, the transition was m/z 366.1 → 145.1.[3]
-
Sample Preparation: Protein precipitation is a common method for plasma samples. An aliquot of plasma is mixed with acetonitrile, vortexed, and centrifuged. The supernatant is then diluted and injected.[3]
Method 3: GC-MS with Derivatization (Proposed)
For analysis by GC, the polar amino group of this compound requires derivatization to increase volatility and thermal stability.[11] Silylation is a common derivatization technique.[11]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Reaction: A dried aliquot of the sample is reconstituted in a suitable solvent (e.g., acetonitrile) and the derivatization reagent is added. The mixture is heated (e.g., 60-100 °C) for a specified time to ensure complete reaction.[11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Split/splitless.
-
Temperature Program: An initial oven temperature of ~100 °C, ramped to ~280 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Scan or Selected Ion Monitoring (SIM) mode.
Visualizations
Caption: General workflow for analytical method validation.
Caption: LC-MS/MS experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Physicochemical Properties of Amino-isoxazole Isomers
For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The position of a functional group can dramatically alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its pharmacodynamic activity. This guide provides a comparative analysis of three key amino-isoxazole isomers: 3-amino-isoxazole, 4-amino-isoxazole, and 5-amino-isoxazole, summarizing their known physicochemical properties and highlighting the impact of the amino group's position on these characteristics.
Physicochemical Property Comparison
The following table summarizes the available experimental and predicted physicochemical data for the three amino-isoxazole isomers. It is important to note that experimental data for all properties of each isomer is not consistently available in the literature. Therefore, a combination of experimental and predicted values is presented to provide as comprehensive a comparison as possible.
| Property | 3-Amino-isoxazole | 4-Amino-isoxazole | 5-Amino-isoxazole |
| Molecular Formula | C₃H₄N₂O | C₃H₄N₂O | C₃H₄N₂O |
| Molecular Weight ( g/mol ) | 84.08 | 84.08 | 84.08 |
| Melting Point (°C) | 148-150[1] | 130-135 (decomposes)[2] | 59-61 (for 3-methyl-5-aminoisoxazole)[2][3] |
| Boiling Point (°C) | 226-228[1][4] | 234.7 ± 13.0 (Predicted)[2] | 235 (for 3-amino-5-methylisoxazole)[5] |
| pKa (Predicted) | 2.27 ± 0.10[1] | 1.88 ± 0.10[2] | 2.40 ± 0.10 (for 3-amino-5-methylisoxazole)[3] |
| logP (Predicted) | Data not available | Data not available | Data not available |
| Aqueous Solubility | Data not available | Data not available | Soluble in alcohol and ether[5] |
Note: The melting point and predicted pKa for 5-amino-isoxazole are based on its methylated analog, 3-amino-5-methylisoxazole, and should be considered as an estimation for the parent compound.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures.
Melting Point Determination
The melting point of a solid is determined by heating a small, powdered sample in a capillary tube. The sample is placed in a melting point apparatus, which slowly heats the sample. The temperature at which the substance first begins to melt and the temperature at which it completely melts are recorded as the melting point range. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.
pKa Determination
The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration. A solution of the amino-isoxazole isomer is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. A titration curve is then generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups are protonated, which corresponds to the midpoint of the buffer region on the titration curve.
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination. A known amount of the amino-isoxazole isomer is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
The aqueous solubility of a compound can be determined by the shake-flask method. An excess amount of the solid amino-isoxazole isomer is added to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.
Biological Activity and Signaling Pathways
While specific comparative studies on the signaling pathways affected by these three isomers are limited, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of amino-isoxazoles have been reported to exhibit a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8]
Of particular interest to neuropharmacology and drug development, certain 5-aminoisoxazole derivatives have been identified as potent positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9][10] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Modulation of AMPA receptor activity has therapeutic potential for a range of neurological and psychiatric disorders.
The following diagram illustrates the general mechanism of AMPA receptor modulation, a likely pathway through which amino-isoxazole derivatives may exert their effects.
This workflow demonstrates the logical process for evaluating the potential of amino-isoxazole isomers in a drug discovery context.
References
- 1. 4-Aminoisoxazole CAS#: 108511-97-3 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [amp.chemicalbook.com]
- 4. 3-氨基异噁唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Amino-5-tert-butylisoxazole: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 3-Amino-5-tert-butylisoxazole, a compound utilized in various research and development applications. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, thereby minimizing risks to personnel and the environment.
I. Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. Based on its Safety Data Sheet (SDS), the compound is classified with the following hazards:
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves.
-
Skin Protection: A lab coat, and in cases of potential significant exposure, impervious clothing.[1]
-
Respiratory Protection: A dust mask (such as a type N95) or a full-face respirator if exposure limits are exceeded or if dust formation is significant.[1]
II. Quantitative Data Summary
For quick reference, the key quantitative and identifying information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 55809-36-4 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Melting Point | 110-114 °C |
| Hazard Statements | H302, H315, H319, H335 |
| Signal Word | Warning |
| Storage Class | 11 (Combustible Solids) |
III. Operational and Disposal Plan
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[2] In-laboratory chemical degradation may be an alternative for small quantities, provided the necessary safety measures are strictly followed.
Step-by-Step Disposal Protocol:
-
Segregation and Storage of Waste:
-
Isolate waste this compound from other laboratory waste to prevent accidental reactions.
-
Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.
-
Ensure the storage container is robust, chemically compatible, and tightly sealed to prevent the release of dust or vapors.
-
-
Labeling of Waste Container:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Handling of Spills:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE before attempting to clean up.
-
For small dry spills, carefully sweep or scoop the material to avoid generating dust and place it in a labeled hazardous waste container.
-
For larger spills, it may be necessary to contain the spill and seek assistance from the EHS department.
-
IV. Experimental Protocol for Chemical Degradation (Illustrative)
While professional disposal is the preferred method, chemical degradation can be considered for small quantities in a well-equipped laboratory. The following is an illustrative protocol based on the known reactivity of isoxazole rings, which can undergo cleavage under certain conditions. This procedure should be performed in a certified fume hood with all necessary PPE.
Objective: To degrade this compound into potentially less hazardous components.
Materials:
-
Waste this compound
-
Dilute hydrochloric acid (e.g., 1 M)
-
Sodium hydroxide solution (e.g., 1 M) for neutralization
-
Stir plate and stir bar
-
Round-bottom flask
-
pH paper or pH meter
Procedure:
-
In a fume hood, carefully add the waste this compound to a round-bottom flask equipped with a stir bar.
-
Slowly add an excess of 1 M hydrochloric acid to the flask while stirring. The isoxazole ring may undergo acid-catalyzed hydrolysis, breaking it down into simpler, potentially less harmful compounds.
-
Allow the reaction to stir at room temperature for several hours. Monitor the reaction for any signs of completion (e.g., dissolution of the solid).
-
Once the reaction is deemed complete, slowly neutralize the acidic solution by adding 1 M sodium hydroxide dropwise while monitoring the pH.
-
The resulting neutralized solution should be collected in a hazardous waste container and disposed of through the institutional EHS office, as it may still contain organic byproducts.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Amino-5-tert-butylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 3-Amino-5-tert-butylisoxazole (CAS No. 55809-36-4). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Summary
This compound is classified with the following hazards[1][2][3][4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Specifications
Appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for working with this compound.
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[1] |
| Hand Protection | Chemical-resistant gloves must be worn. While specific permeation data for this compound is not available, nitrile or butyl rubber gloves are recommended for handling organic amines and acids.[5] Always inspect gloves for integrity before use. |
| Body Protection | A laboratory coat is mandatory.[5] For tasks with a higher risk of splashes or significant exposure, consider an impervious apron over a lab coat.[5] Fire/flame resistant and impervious clothing is also recommended.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor (OV) cartridges is recommended.[6][7] A dust mask (e.g., N95) may be appropriate for handling the solid form to prevent inhalation of dust.[4] |
Experimental Protocols: Handling and Disposal
I. Pre-Handling Checklist & Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage, and ensure it is the correct size and type for the task.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Waste Containers: Prepare clearly labeled, sealed containers for solid and liquid hazardous waste.
II. Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Transfer of Chemical:
-
When handling the solid, use a spatula or other appropriate tool to transfer the material, minimizing dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Work: Conduct all manipulations of this compound within a certified chemical fume hood.
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Ensure all containers of this compound are securely sealed and properly stored in a cool, dry, and well-ventilated place.[1]
-
III. Spill Response
-
Small Spills:
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains.
-
IV. Disposal Plan
-
Contaminated Solid Waste:
-
Collect all contaminated materials (e.g., gloves, weigh paper, pipette tips) in a designated, leak-proof container labeled "Hazardous Chemical Waste."[8]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled "Aqueous/Organic Hazardous Waste" container.
-
-
Container Management:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
Logical Workflow for PPE Selection and Use
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound 97 55809-36-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 8. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
